Platinum(IV) bromide
Description
The exact mass of the compound Platinate(2-), tetrabromo-, (SP-4-1)- is 514.63405 g/mol and the complexity rating of the compound is 19.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrabromoplatinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pt](Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1, 14493-01-7, 13455-11-3 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(IV) bromide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Platinum(IV) Bromide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of platinum(IV) bromide (PtBr₄). It is intended to serve as a detailed guide, offering experimental protocols and summarizing key analytical data for professionals engaged in chemical research and development.
Introduction
This compound, with the chemical formula PtBr₄, is an inorganic compound appearing as a brown or brownish-black solid.[1][2] It is primarily of academic and research interest, serving as a precursor in the synthesis of various platinum-containing compounds and as a component in reagents for qualitative inorganic analysis.[1] Structurally, PtBr₄ exists as an inorganic polymer composed of interconnected [PtBr₆]²⁻ octahedra.[1] The compound is characterized by its low solubility in water and decomposition upon heating.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through the dehydration of hexabromoplatinic acid (H₂PtBr₆). Hexabromoplatinic acid is typically prepared by dissolving platinum metal in a mixture of hydrobromic acid (HBr) and bromine (Br₂). The subsequent thermal decomposition of the resulting acid yields this compound.
Experimental Protocol: Synthesis from Hexabromoplatinic Acid
This protocol describes a representative method for the synthesis of PtBr₄.
Materials:
-
Platinum sponge or foil
-
Concentrated hydrobromic acid (HBr, 48%)
-
Liquid bromine (Br₂)
-
Drying agent (e.g., phosphorus pentoxide, P₄O₁₀)
-
Inert atmosphere (e.g., nitrogen or argon gas)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere handling
-
Tube furnace
-
Glass or quartz boat
Procedure:
Step 1: Preparation of Hexabromoplatinic Acid (H₂PtBr₆)
-
In a round-bottom flask, place platinum metal.
-
Under a fume hood and with extreme caution, add an excess of 48% hydrobromic acid to the flask.
-
Slowly add liquid bromine portion-wise to the mixture. The reaction is exothermic and will generate bromine vapor.
-
Attach a reflux condenser and gently heat the mixture. Continue heating until all the platinum metal has dissolved, resulting in a deep reddish-brown solution of H₂PtBr₆.
-
Allow the solution to cool to room temperature.
-
Carefully evaporate the solvent under reduced pressure to obtain the solid hexabromoplatinic acid hydrate (B1144303).
Step 2: Thermal Decomposition to this compound (PtBr₄)
-
Place the synthesized H₂PtBr₆ hydrate in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Heat the sample gently under a slow stream of dry, inert gas (e.g., nitrogen) to remove water of hydration.
-
Once dehydration is complete, increase the temperature to approximately 180°C. The decomposition of H₂PtBr₆ to PtBr₄ occurs with the evolution of HBr gas.[3]
-
Maintain this temperature until the evolution of HBr ceases.
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting brownish-black solid is this compound. Store the product under an inert, dry atmosphere to prevent hydrolysis.
Synthesis and Characterization Workflow
The overall process from starting materials to the synthesis of PtBr₄ and its subsequent analysis is outlined in the workflow diagram below.
Caption: Workflow for the synthesis and characterization of this compound.
Characterization of this compound
X-ray Crystallography
X-ray crystallography is used to determine the solid-state structure of PtBr₄. The compound is known to adopt a polymeric structure where individual platinum atoms are octahedrally coordinated, forming a network of edge-sharing [PtBr₆] octahedra.[1]
Experimental Protocol:
-
A suitable single crystal of PtBr₄ is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) radiation.
-
The collected data are processed to solve and refine the crystal structure, yielding information on lattice parameters, bond lengths, and bond angles.
Data Presentation: While a complete crystal structure determination for pure PtBr₄ is not readily available in recent literature, data from related hexabromoplatinate(IV) complexes provide representative structural parameters.
| Parameter | Description | Representative Value |
| Coordination Geometry | Geometry around the Platinum(IV) center | Octahedral |
| Pt-Br Bond Length | Average distance between Platinum and Bromine | ~2.46 Å |
| Br-Pt-Br Bond Angle | Angle between adjacent bromine atoms (cis) | ~90° |
| Br-Pt-Br Bond Angle | Angle between opposite bromine atoms (trans) | ~180° |
| Note: Representative values are derived from crystallographic data of complexes containing the [PtBr₆]²⁻ anion. |
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is a powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) has a very wide chemical shift range (>13,000 ppm), making it highly sensitive to the electronic environment of the platinum center.[4]
Experimental Protocol:
-
Prepare a solution of the platinum-bromide species by dissolving it in a suitable deuterated solvent. Due to the low solubility of PtBr₄, analysis may require the preparation of soluble derivatives like K₂[PtBr₆].
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹⁹⁵Pt NMR spectrum on a high-field NMR spectrometer.
-
A common external reference is a 1.2 M solution of Na₂PtCl₆ in D₂O, with its chemical shift set to 0 ppm.[4]
-
Process the spectrum to determine the chemical shift (δ) of the platinum species.
Data Presentation: The chemical shift for the [PtBr₆]²⁻ anion, the fundamental repeating unit in PtBr₄, has been well-characterized.
| Species | Solvent System | Chemical Shift (δ) vs. [PtCl₆]²⁻ |
| [PtBr₆]²⁻ | Aqueous | -1212 ppm |
| Data sourced from a study on [PtCl₆-nBrn]²⁻ complexes.[5] |
Vibrational Spectroscopy (Far-Infrared and Raman)
Vibrational spectroscopy is used to identify the characteristic stretching and bending modes of the Pt-Br bonds within the [PtBr₆] octahedra. These vibrations typically occur in the far-infrared region of the spectrum.
Experimental Protocol:
-
Far-Infrared (Far-IR) Spectroscopy:
-
Prepare a sample by creating a Nujol mull or a polyethylene (B3416737) pressed disk containing a small amount of finely ground PtBr₄.
-
Record the spectrum using an FT-IR spectrometer equipped for the far-infrared region (typically < 400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Place a small amount of the solid PtBr₄ sample into a capillary tube or onto a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm).
-
Collect the scattered light to generate the spectrum.
-
Data Presentation: The vibrational modes for octahedral [PtBr₆]²⁻ species are well-established.
| Vibrational Mode | Symmetry | Spectroscopic Activity | Expected Frequency Range (cm⁻¹) |
| ν(Pt-Br) sym | A₁g | Raman | ~210 - 220 |
| ν(Pt-Br) asym | E₉ | Raman | ~190 - 200 |
| ν(Pt-Br) asym | F₁ᵤ | IR | ~240 - 250 |
| δ(Br-Pt-Br) | F₂₉ | Raman | ~100 - 110 |
| δ(Br-Pt-Br) | F₁ᵤ | IR | ~90 - 100 |
| Note: Expected frequency ranges are based on studies of various hexabromoplatinate(IV) complexes.[6] |
Thermal Analysis
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of PtBr₄.
Experimental Protocol:
-
Place a small, accurately weighed amount of PtBr₄ (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
Data Presentation: The primary thermal event for this compound is its decomposition.
| Parameter | Description | Value |
| Decomposition Temperature | Onset temperature for mass loss | ~180 °C |
| Decomposition Products | Expected products upon heating in inert gas | PtBr₂ and Br₂ |
| Final Residue (High Temp.) | Final product after complete decomposition | Platinum Metal (Pt) |
| Data sourced from established chemical handbooks.[3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum Compounds [chm.bris.ac.uk]
- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 4. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–ligand vibrations: the far-infrared spectra of some cis- and trans-platinum(IV) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Platinum(IV) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Platinum(IV) bromide (PtBr₄). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.
Physical Properties
This compound is a brownish-black crystalline solid.[1][2][3] Structurally, it is an inorganic polymer composed of interconnected PtBr₆ octahedra.[1] Key physical properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Appearance | Brownish-black or dark red solid/crystals | [1][2][3][4] |
| Molecular Formula | PtBr₄ | [1][5] |
| Molar Mass | 514.69 g/mol | [1][6][7][8] |
| Melting Point | Decomposes at 180°C | [1][6][8][9] |
| Solubility in Water | 0.41 g/100mL at 20°C | [1] |
| Solubility in other solvents | Slightly soluble in ethanol (B145695) and diethyl ether. Soluble in hydrobromic acid, potassium bromide, and bromine water. | [1][10] |
| CAS Number | 13455-11-3, 68938-92-1 | [5][6][11] |
Chemical Properties and Reactivity
This compound is a key precursor in the synthesis of various platinum-containing compounds and catalysts.[12] Its chemistry is characterized by the +4 oxidation state of the platinum center, making it susceptible to reduction and a useful starting material for coordination complexes.
-
Redox Reactions: As a platinum(IV) halide, PtBr₄ can participate in redox reactions, often being reduced to lower oxidation states of platinum.[12] For instance, the reduction of Pt(IV) complexes by agents like ascorbic acid is a known reaction pathway, which can be influenced by factors such as pH and the presence of oxygen.
-
Precursor for Complexes: It serves as a starting material for the synthesis of various platinum(IV) bromo complexes through ligand substitution or addition reactions.[12]
-
Thermal Decomposition: this compound decomposes upon heating to 180°C.[1][4][6][8][9]
Experimental Protocols
Detailed experimental protocols for the synthesis of pure this compound are not widely available in common chemical literature. However, a general synthesis method and standard procedures for determining its physical properties are described below.
The synthesis of this compound can be achieved by the direct reaction of elemental platinum with bromine.[13][14]
Reaction: Pt(s) + 2Br₂(g) → PtBr₄(s)
Experimental Procedure:
-
Preparation of Reactants: High-purity platinum metal (sponge or powder) is placed in a suitable reaction vessel, typically a quartz or borosilicate glass tube.
-
Reaction Setup: The reaction tube is placed within a tube furnace that allows for precise temperature control. One end of the tube is connected to a source of bromine vapor, and the other end is connected to a system to handle excess bromine and any gaseous byproducts.
-
Reaction Conditions: A stream of bromine vapor is passed over the heated platinum metal. The reaction is typically carried out at elevated temperatures to facilitate the reaction between the solid platinum and gaseous bromine.
-
Product Collection: The brownish-black solid product, this compound, forms on the surface of the platinum metal and along the cooler parts of the reaction tube.
-
Purification: The product may be purified by sublimation under reduced pressure to remove any unreacted starting materials or byproducts.
// Nodes Pt [label="Platinum Metal (Pt)"]; Br2 [label="Bromine (Br₂)"]; ReactionVessel [label="Reaction Vessel\n(e.g., Quartz Tube)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Heating [label="Heating", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PtBr4 [label="this compound (PtBr₄)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Sublimation)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurePtBr4 [label="Pure PtBr₄", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pt -> ReactionVessel; Br2 -> ReactionVessel; ReactionVessel -> Heating; Heating -> PtBr4; PtBr4 -> Purification; Purification -> PurePtBr4; } .dot Caption: General workflow for the synthesis of this compound.
The melting point of a compound that decomposes, like this compound, is more accurately described as its decomposition temperature. This can be determined using a standard melting point apparatus.
Experimental Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected decomposition point.
-
Observation: The temperature at which the solid begins to darken, shrink, or show other signs of decomposition is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted.
The solubility of an inorganic salt like this compound in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the amount of dissolved solid.
Experimental Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask. The mixture is stirred at a constant temperature (e.g., 20°C) for a prolonged period to ensure equilibrium is reached and the solution is saturated.
-
Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.
-
Quantification of Dissolved Solid: A known volume of the clear, saturated solution is transferred to a pre-weighed evaporating dish.
-
Evaporation of Solvent: The water is gently evaporated from the solution by heating, leaving behind the dissolved this compound.
-
Calculation of Solubility: The evaporating dish with the dry residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the dish. The solubility is then calculated in grams per 100 mL of water.
The crystal structure of a compound like this compound is determined using single-crystal X-ray diffraction.
Experimental Procedure:
-
Crystal Growth: A suitable single crystal of this compound is grown, for example, by slow evaporation of a solvent or by sublimation.
-
Crystal Mounting: A small, well-formed crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using computational methods, and the structural model is refined to best fit the experimental data.
// Nodes Crystal [label="Single Crystal of PtBr₄"]; Mounting [label="Mounting on Goniometer"]; XRaySource [label="X-ray Source", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diffraction [label="X-ray Diffraction"]; Detector [label="Detector", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DataProcessing [label="Data Processing"]; StructureSolution [label="Structure Solution"]; Refinement [label="Structure Refinement"]; FinalStructure [label="Final Crystal Structure", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Crystal -> Mounting; Mounting -> Diffraction; XRaySource -> Diffraction; Diffraction -> Detector; Detector -> DataProcessing; DataProcessing -> StructureSolution; StructureSolution -> Refinement; Refinement -> FinalStructure; } .dot Caption: Workflow for determining the crystal structure via X-ray diffraction.
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. biblio.com [biblio.com]
- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. thinksrs.com [thinksrs.com]
- 9. Untitled [faculty.uml.edu]
- 10. westlab.com [westlab.com]
- 11. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]
- 14. Handbook of Preparative Inorganic Chemistry V2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]
Platinum Tetrabromide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Platinum (IV) Bromide (PtBr₄), a compound of increasing interest in materials science and drug development. This document details its physicochemical properties, outlines synthetic and characterization methodologies, and explores its potential applications, particularly focusing on its relevance to drug discovery and catalysis.
Core Properties of Platinum Tetrabromide
Platinum tetrabromide is an inorganic compound where platinum exists in a +4 oxidation state. It is a brownish-black or dark red solid material.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | PtBr₄ | [1][2] |
| Molecular Weight | 514.70 g/mol | [2] |
| Appearance | Brownish-black or dark red solid | [1] |
| Melting Point | 180°C (decomposes) | [1] |
| CAS Number | 68938-92-1 | [2] |
Synthesis and Characterization
Experimental Protocols: Synthesis
General Synthetic Routes:
-
Direct Bromination of Platinum: This method involves the direct reaction of elemental platinum with bromine gas at elevated temperatures under controlled conditions. The stoichiometry of the reactants and the reaction temperature are critical parameters to ensure the formation of the Pt(IV) oxidation state.
-
Decomposition of Hexabromoplatinic(IV) Acid: Another reported method is the thermal decomposition of the nonahydrate of hexabromoplatinic(IV) acid (H₂PtBr₆·9H₂O) at approximately 280°C.
-
Oxidation of Lower Platinum Bromides: Platinum tetrabromide can also be prepared by heating tris(platinum bromide) at a bromine partial pressure of 1.01×10⁵ Pa and a temperature above 405°C.
Generalized Laboratory-Scale Synthesis Protocol (Illustrative):
A generalized protocol based on the direct bromination method is outlined below. Note that this is an illustrative procedure and requires optimization and adherence to stringent safety protocols.
-
Preparation: A known mass of high-purity platinum metal powder or foil is placed in a quartz reaction tube.
-
Reaction Setup: The reaction tube is placed inside a tube furnace equipped with a gas inlet and outlet. The system is first purged with an inert gas (e.g., argon) to remove air and moisture.
-
Bromination: A controlled flow of bromine vapor, carried by an inert gas, is passed over the heated platinum. The temperature of the furnace is gradually increased to the optimal reaction temperature, which needs to be empirically determined.
-
Reaction Monitoring: The reaction progress is monitored by observing the change in the appearance of the platinum metal and the formation of the dark-colored platinum tetrabromide product.
-
Isolation and Purification: After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The crude platinum tetrabromide is then collected. Purification can be attempted by techniques such as sublimation under reduced pressure, although its thermal decomposition at 180°C presents a challenge.
Experimental Protocols: Characterization
The characterization of platinum tetrabromide is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure of platinum tetrabromide. It would confirm the octahedral coordination geometry of the platinum center and the connectivity of the atoms in the crystal lattice.
-
Elemental Analysis: This technique is used to determine the elemental composition (Pt and Br) of the synthesized compound, providing a confirmation of its empirical formula.
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While platinum has an NMR active isotope (¹⁹⁵Pt), the paramagnetic nature of some platinum compounds can make NMR challenging. However, for diamagnetic Pt(IV) complexes, ¹⁹⁵Pt NMR can provide valuable information about the electronic environment of the platinum nucleus.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to identify the Pt-Br stretching frequencies, providing information about the bonding within the molecule.
Applications in Research and Development
Platinum compounds, including Pt(IV) complexes, are at the forefront of research in catalysis and drug development.
Catalysis
Platinum catalysts are widely used in organic synthesis due to their high activity and selectivity. Platinum tetrabromide can serve as a precursor for the synthesis of various platinum-based catalysts. These catalysts are employed in a range of reactions, including hydrosilylation and cycloaddition reactions.
Drug Development
Platinum-based drugs, such as cisplatin (B142131) and carboplatin, are mainstays in cancer chemotherapy. The primary mechanism of action of these drugs is the formation of adducts with DNA, which ultimately leads to cell cycle arrest and apoptosis.[3] Pt(IV) complexes are being actively investigated as next-generation anticancer agents due to their potential for oral administration and reduced side effects. These complexes are generally more kinetically inert than their Pt(II) counterparts and can be activated by reduction within the tumor microenvironment.
Cellular Signaling Pathways of Platinum Compounds
The cytotoxic effects of platinum-based drugs are mediated through the activation of complex cellular signaling pathways. Upon entering the cell and forming DNA adducts, a cascade of events is initiated, leading to programmed cell death (apoptosis). The following diagram illustrates a simplified overview of the key signaling pathways involved.
Caption: Simplified signaling pathway of a Pt(IV) anticancer prodrug.
Logical Workflow for Platinum Drug Action
The following diagram outlines the logical workflow from the administration of a platinum(IV) prodrug to the induction of apoptosis in cancer cells.
Caption: Logical workflow of platinum(IV) prodrug activation and action.
References
Navigating the Solubility Landscape of Platinum(IV) Bromide in Organic Solvents: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility of Platinum(IV) bromide (PtBr₄) in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and catalysis. While quantitative data remains sparse in publicly available literature, this document consolidates existing qualitative information and provides detailed experimental protocols for its determination.
This compound is a brownish-black crystalline solid with significant applications as a precursor in the synthesis of various platinum compounds, including anticancer agents and catalysts. Its solubility dictates the choice of solvent for synthesis, purification, and formulation, making a thorough understanding of this property essential for its effective application.
Solubility Profile of this compound
Quantitative solubility data for this compound in organic solvents is not extensively reported in scientific literature. However, qualitative descriptions and data from analogous compounds provide valuable insights. The available information is summarized below.
| Solvent | Formula | Polarity Index | Solubility | Notes |
| Water | H₂O | 10.2 | 0.41 g/100mL @ 20°C[1] | Serves as a baseline for comparison. |
| Ethanol (B145695) | C₂H₅OH | 5.2 | Insoluble / Slightly Soluble[1][2] | Reports are conflicting, suggesting very low solubility. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Slightly Soluble[1] | Suggests some solubility in less polar, non-protic solvents. |
| Acetone | CH₃COCH₃ | 5.1 | Data Not Available | Platinum(IV) chloride is soluble in acetone, suggesting potential solubility for the bromide salt. |
| Dimethylformamide (DMF) | HCON(CH₃)₂ | 6.4 | Reported as a reaction solvent | The use of DMF in syntheses involving platinum(IV) complexes implies at least moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Reported as a reaction solvent | Similar to DMF, its use as a solvent in platinum chemistry suggests it can dissolve PtBr₄ to some extent. |
The general observation is that this compound, an inorganic salt, exhibits limited solubility in polar protic solvents like ethanol and is more amenable to dissolution in polar aprotic solvents, a common characteristic for many metal halides. The lack of precise quantitative data highlights a significant knowledge gap and underscores the importance of empirical determination for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for its application. The following are detailed methodologies for key experimental protocols.
Gravimetric Method (Shake-Flask Method)
This is a classic and reliable method for determining thermodynamic solubility.
Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Preparation: Add an excess amount of finely powdered this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a flask in a shaker bath).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the mixture at a high speed.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish. Evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition temperature of PtBr₄, or using a rotary evaporator).
-
Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing.
-
Calculation: The solubility is calculated as the mass of the residue (solute) per volume of the solvent.
UV-Visible Spectrophotometry
This method is suitable for compounds that absorb light in the UV-Vis range and can be highly sensitive.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).
Detailed Protocol:
-
Wavelength Selection: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λ_max and plot a graph of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of PtBr₄ in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
Phase Separation and Sampling: Separate the solid and liquid phases as described previously (step 3 of the gravimetric method). Withdraw a precise volume of the clear supernatant.
-
Dilution: If the absorbance of the saturated solution is too high (i.e., outside the linear range of the calibration curve), dilute it accurately with a known volume of the solvent.
-
Absorbance Measurement: Measure the absorbance of the (diluted) saturated solution at λ_max.
-
Concentration Determination: Use the calibration curve to determine the concentration of the (diluted) solution. If diluted, calculate the concentration of the original saturated solution.
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Conclusion
The solubility of this compound in organic solvents is a critical yet under-documented parameter. This guide provides a summary of the current qualitative understanding and presents detailed, robust experimental protocols for its quantitative determination. For researchers and developers working with this compound, empirical determination of solubility in the specific solvent system of interest is highly recommended. The methodologies outlined herein provide a solid foundation for obtaining accurate and reliable solubility data, facilitating the advancement of research and development in fields reliant on platinum-based compounds.
References
An In-depth Technical Guide to the Thermal Decomposition of Platinum(IV) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Platinum(IV) bromide (PtBr₄). The information presented herein is curated for professionals in research, scientific, and drug development fields who require a detailed understanding of the thermal properties and decomposition pathways of platinum compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and provides a visual representation of the decomposition process.
Executive Summary
This compound is a brown solid with the chemical formula PtBr₄.[1] It is an inorganic polymer composed of interconnected PtBr₆ octahedra.[1] The thermal decomposition of this compound is a critical consideration in its handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures. This process involves a stepwise reduction of the platinum center and the liberation of elemental bromine. Understanding the temperatures at which these events occur and the nature of the decomposition products is essential for its use in catalysis, materials science, and as a precursor in the synthesis of platinum-containing therapeutic agents.
Quantitative Data Summary
The thermal decomposition of this compound is characterized by a distinct decomposition temperature. While comprehensive kinetic and thermodynamic data for PtBr₄ are not extensively available in the public domain, the primary decomposition temperature is well-documented.
| Parameter | Value | Notes |
| Chemical Formula | PtBr₄ | |
| Molar Mass | 514.694 g/mol | [1] |
| Appearance | Brownish-black crystals | [1] |
| Decomposition Temperature | 180°C | Decomposes into Platinum(II) bromide and Bromine gas.[1] |
| Final Decomposition Product | Elemental Platinum (Pt) | Inferred from the thermal decomposition of other platinum halides. |
Table 1: Summary of Quantitative Data for the Thermal Decomposition of this compound
Thermal Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through a two-step reduction of the platinum center, from Pt(IV) to Pt(II), and finally to elemental Platinum (Pt(0)). This pathway is analogous to the thermal decomposition of other platinum(IV) halides, such as platinum(IV) chloride.[2] The primary gaseous byproduct of this decomposition is elemental bromine (Br₂).
Figure 1: Proposed Thermal Decomposition Pathway of this compound. This diagram illustrates the stepwise reduction of this compound to elemental platinum with the concurrent release of bromine gas upon heating.
Experimental Protocols
The following sections describe generalized experimental protocols for the characterization of the thermal decomposition of this compound. These protocols are based on standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are central to understanding the thermal behavior of materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss of this compound as a function of temperature.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 500°C. The instrument should have a controlled purge gas system.
Methodology:
-
Sample Preparation: Due to the hygroscopic and potentially air-sensitive nature of metal halides, it is recommended to handle and load the this compound sample in an inert atmosphere, such as a glovebox, to prevent premature reactions with atmospheric moisture.
-
Crucible Selection: An inert crucible, such as alumina (B75360) or platinum, should be used.
-
Sample Loading: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into the TGA crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere and carry away gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a final temperature of at least 400°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.
-
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes (endothermic or exothermic nature) associated with the thermal decomposition of this compound.
Instrumentation: A differential scanning calorimeter capable of reaching at least 500°C with a controlled purge gas system.
Methodology:
-
Sample Preparation: Similar to TGA, the sample should be prepared in an inert atmosphere.
-
Crucible Selection: Hermetically sealed aluminum or gold-plated stainless steel crucibles are recommended to contain any evolved gases and prevent contamination of the instrument.
-
Sample Loading: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in the DSC crucible and hermetically sealed. An empty, hermetically sealed crucible is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a final temperature of at least 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to thermal events such as decomposition. The area under these peaks can be integrated to quantify the enthalpy of these transitions.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Methodology:
-
The TGA experiment is conducted as described in section 4.1.
-
The gaseous effluent from the TGA furnace is transferred via a heated transfer line to the mass spectrometer or FTIR spectrometer.
-
TGA-MS: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z for Br₂).
-
TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gases.
-
Data Analysis: The data from the TGA is correlated with the data from the MS or FTIR to identify the specific gases evolved at each mass loss step observed in the TGA curve. For the decomposition of PtBr₄, the primary species of interest would be Br₂.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound, from initial sample characterization to the identification of decomposition products.
Figure 2: Logical Workflow for Thermal Analysis. This flowchart outlines the key experimental stages in characterizing the thermal decomposition of a material like this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal decomposition of this compound. The decomposition is understood to be a stepwise process initiated at approximately 180°C, leading to the formation of Platinum(II) bromide and subsequently elemental platinum, with the evolution of bromine gas. The provided experimental protocols for TGA, DSC, and EGA offer a robust framework for researchers to further investigate the thermal properties, decomposition kinetics, and product formation of this and similar platinum compounds. Such detailed characterization is paramount for the safe and effective application of this compound in advanced materials and pharmaceutical development.
References
An In-depth Technical Guide to Platinum(IV) Bromide: Oxidation State and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of platinum(IV) bromide (PtBr₄), with a focus on its oxidation state, coordination chemistry, and applications in catalysis and drug development.
Core Properties of this compound
This compound is an inorganic compound with the formula PtBr₄. It exists as a brown to brownish-black crystalline solid. The platinum atom in this compound is in the +4 oxidation state, which dictates its coordination chemistry and reactivity.[1][2][3]
Oxidation State and Electron Configuration
The platinum atom in this compound has an oxidation state of +4. The electronic configuration of a neutral platinum atom is [Xe] 4f¹⁴ 5d⁹ 6s¹. In the +4 oxidation state, it loses four electrons, resulting in a [Xe] 4f¹⁴ 5d⁶ configuration. This d⁶ electron configuration in an octahedral ligand field leads to a low-spin, diamagnetic complex, which is kinetically inert. This inertness is a key feature of Pt(IV) complexes and is relevant to their use as prodrugs in cancer therapy.
Structure
Quantitative Data
A summary of the key quantitative data for this compound and the related hexabromoplatinate(IV) anion is presented below.
| Property | Value | Reference |
| This compound (PtBr₄) | ||
| Molar Mass | 514.694 g/mol | [2] |
| Appearance | Brownish-black crystals | [2] |
| Melting Point | Decomposes at 180°C | [2] |
| Solubility in water (20°C) | 0.41 g/100mL | [2] |
| Potassium Hexabromoplatinate(IV) (K₂[PtBr₆]) | ||
| Molar Mass | 752.75 g/mol | [5] |
| Appearance | Orange hygroscopic crystals | [6] |
| Crystal System | Cubic | [4] |
| Space Group | Fm3̅m | [4] |
| Vibrational Frequencies for [PtBr₆]²⁻ | ||
| ν₁(A₁g) - Raman active | ~210 cm⁻¹ | [1][4] |
| ν₂(E₉) - Raman active | ~185 cm⁻¹ | [1][4] |
| ν₃(T₁ᵤ) - IR active | ~240 cm⁻¹ | [1][4] |
| ν₄(T₁ᵤ) - IR active | ~120 cm⁻¹ | [1][4] |
| ν₅(T₂₉) - Raman active | ~100 cm⁻¹ | [1][4] |
| ν₆(T₂ᵤ) - Inactive | ~70 cm⁻¹ | [1][4] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and a representative coordination complex are provided below.
Synthesis of this compound (PtBr₄)
While a detailed, contemporary laboratory-scale synthesis of pure PtBr₄ is not extensively documented in readily available literature, a general approach involves the direct reaction of platinum metal with bromine at elevated temperatures. Another method involves the thermal decomposition of hexabromoplatinic(IV) acid.
General Procedure via Thermal Decomposition:
-
Hexabromoplatinic(IV) acid hydrate (B1144303) (H₂[PtBr₆]·xH₂O) is carefully heated in a controlled environment.
-
The temperature is gradually raised to around 180-200°C.
-
The decomposition of the acid yields this compound, water, and hydrogen bromide gas.
-
The resulting solid PtBr₄ should be handled in an inert atmosphere due to its hygroscopic nature.
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive hydrogen bromide gas.
Synthesis of Potassium Hexabromoplatinate(IV) (K₂[PtBr₆])
This procedure is adapted from standard inorganic synthesis methodologies.
Materials:
-
Chloroplatinic acid (H₂[PtCl₆])
-
Potassium bromide (KBr)
-
Hydrobromic acid (HBr, 48%)
-
Distilled water
Procedure:
-
Dissolve a known amount of chloroplatinic acid in a minimal amount of distilled water.
-
To this solution, add a concentrated aqueous solution of potassium bromide in excess. A color change to deep red should be observed as the chloride ligands are replaced by bromide.
-
Add a few milliliters of hydrobromic acid to ensure the complete formation of the [PtBr₆]²⁻ complex and to prevent the formation of aquated species.
-
Gently heat the solution for a short period to ensure the reaction goes to completion.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the resulting orange-red crystals of K₂[PtBr₆] by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a desiccator.
Coordination Chemistry
The +4 oxidation state and d⁶ electron configuration of platinum in PtBr₄ lead to a rich coordination chemistry, predominantly characterized by octahedral complexes.
Ligand Substitution Reactions
Platinum(IV) complexes are kinetically inert, meaning their ligands exchange slowly. This is in contrast to the more labile platinum(II) complexes. Ligand substitution reactions on Pt(IV) centers often proceed through a reductive elimination-oxidative addition pathway, sometimes catalyzed by Pt(II) species. The direct substitution of ligands is generally slow due to the strong metal-ligand bonds and the coordinatively saturated nature of the octahedral complex.
Representative Complexes
This compound serves as a precursor for a variety of coordination complexes. The most common is the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, which is formed when PtBr₄ is dissolved in the presence of bromide ions. Amine complexes, such as cis-[Pt(NH₃)₂Br₄], can also be synthesized, typically by the oxidation of the corresponding Pt(II) precursor.
Applications in Drug Development: Platinum(IV) Prodrugs
A significant area of research for platinum(IV) complexes is in the development of anticancer prodrugs. The inert nature of the Pt(IV) center prevents premature reactions in the bloodstream, reducing side effects. Once the complex enters the low-oxygen environment of a tumor cell, it is reduced to the active cytotoxic Pt(II) species.
Mechanism of Action of Satraplatin
Satraplatin is an orally administered Pt(IV) anticancer agent. Its mechanism of action illustrates the prodrug concept.
Caption: Cellular processing of the Pt(IV) prodrug satraplatin.
Catalytic Applications
Platinum compounds are renowned for their catalytic activity. While PtBr₄ itself is less commonly used as a direct catalyst compared to other platinum sources, it can serve as a precursor for catalytically active species in various organic transformations.
Hydrosilylation of Alkenes
Platinum complexes are highly effective catalysts for the hydrosilylation of alkenes, a process that forms silicon-carbon bonds. The generally accepted Chalk-Harrod mechanism provides a framework for understanding this catalytic cycle.
Caption: Simplified Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Oxidation of Alcohols
Platinum catalysts can be employed for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids. The mechanism often involves the formation of a platinum-alkoxide intermediate followed by β-hydride elimination.
Caption: General workflow for the platinum-catalyzed oxidation of an alcohol.
References
- 1. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Platinum bromide (PtBr4) | Br4Pt | CID 111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. colonialmetals.com [colonialmetals.com]
- 6. Potassium hexabromoplatinate(IV) | Br6K2Pt | CID 61854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Platinum(IV) Bromide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on Platinum(IV) bromide, specifically focusing on the hexabromoplatinate(IV) anion, [PtBr₆]²⁻. The content is tailored for researchers, computational chemists, and drug development professionals who are engaged in the study of heavy-element coordination complexes. This document outlines the critical importance of incorporating relativistic effects, details recommended computational protocols using Density Functional Theory (DFT), and provides corresponding experimental procedures for synthesis and characterization to facilitate the validation of theoretical models. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and accessibility.
Introduction: The Significance of Platinum(IV) Complexes
Platinum complexes are foundational to modern chemotherapy, with cisplatin (B142131) and its analogues being used in the treatment of a significant percentage of cancers. Platinum(IV) complexes are of particular interest as they typically act as prodrugs. Their octahedral geometry and higher oxidation state render them more inert than their square planar Platinum(II) counterparts, leading to reduced side effects. Activation occurs in vivo, often within the hypoxic environment of tumor cells, through reduction to the active Pt(II) species.
Computational modeling is an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of these complexes, thereby guiding the rational design of new therapeutic agents. However, accurate modeling of compounds containing heavy elements like platinum presents unique challenges, most notably the necessity of accounting for relativistic effects.
The Imperative of Relativistic Effects
For heavy elements such as platinum (Z=78), the core electrons travel at speeds approaching a significant fraction of the speed of light. This high velocity leads to a relativistic increase in the electron's mass.[1][2] This primary effect causes a contraction and energetic stabilization of s and p orbitals.[2][3] Consequently, the d and f orbitals are better shielded from the nucleus and undergo an indirect expansion and destabilization.[2] These relativistic effects profoundly influence molecular properties including bond lengths, vibrational frequencies, and electronic spectra, and their inclusion in calculations is non-negotiable for achieving accurate results.[4][5]
Methodologies: A Dual Approach
A robust understanding of this compound relies on the synergy between theoretical calculations and experimental validation. This section details the protocols for both computational modeling and experimental procedures.
Computational Protocol: Quantum Chemical Calculations
This protocol outlines a standard workflow for the geometry optimization and property calculation of the [PtBr₆]²⁻ anion.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic absorption spectrum of the [PtBr₆]²⁻ anion.
Recommended Software: A modern quantum chemistry software package capable of handling heavy elements with effective core potentials and relativistic effects is required. Examples include Gaussian, ORCA, Q-Chem, or GAMESS.[1]
Protocol Steps:
-
Structure Input:
-
Construct the initial coordinates for the [PtBr₆]²⁻ anion.
-
Define an octahedral geometry (Oₕ symmetry) with the Platinum atom at the origin and Bromine atoms placed along the Cartesian axes.
-
Set the initial Pt-Br bond length to an experimentally informed value, such as ~2.46 Å.[6][7]
-
Specify the molecular charge as -2 and the spin multiplicity as 1 (singlet state).
-
-
Level of Theory Selection:
-
Functional: Choose a suitable Density Functional Theory (DFT) functional. Hybrid functionals like PBE0 or B3LYP are often a good starting point for transition metal complexes.
-
Basis Set: Employ a mixed basis set approach.
-
For the Platinum atom, use a relativistic Effective Core Potential (ECP) to replace the core electrons and describe scalar relativistic effects. The associated valence basis set, such as LANL2DZ or the Stuttgart/Dresden (SDD) ECP and basis set, is appropriate.[8]
-
For the Bromine atoms, use an all-electron basis set suitable for heavy elements, such as the def2-TZVP (triple-zeta valence with polarization) basis set.
-
-
Solvation: To model the complex in an aqueous environment, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).
-
-
Calculation Execution:
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. The octahedral symmetry should be maintained.
-
Frequency Calculation: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory. This will confirm the optimized structure is a true minimum (no imaginary frequencies) and provide the theoretical IR and Raman spectra.[9]
-
Electronic Spectrum: To predict the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[10] Request a sufficient number of excited states to cover the relevant spectral range.
-
Experimental Protocol: Synthesis and Characterization
This protocol describes the synthesis of Potassium Hexabromoplatinate(IV), K₂[PtBr₆], and its subsequent characterization.
Objective: To synthesize and characterize K₂[PtBr₆] to obtain experimental data for validating computational results.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Potassium bromide (KBr)
-
Hydrobromic acid (HBr, 48%)
-
Distilled water
Protocol Steps:
-
Synthesis of K₂[PtBr₆]:
-
Dissolve a known quantity of H₂PtCl₆ in a minimal amount of warm distilled water.
-
In a separate beaker, prepare a concentrated aqueous solution of a large excess of potassium bromide (KBr).
-
Slowly add the KBr solution to the H₂PtCl₆ solution while stirring.
-
Add a small amount of concentrated HBr to the mixture and gently heat (do not boil) for approximately 30 minutes. A color change to a deep red-brown indicates the formation of the [PtBr₆]²⁻ complex.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the resulting dark red crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.
-
-
Characterization:
-
Single-Crystal X-ray Diffraction: Grow suitable single crystals by slow evaporation of the aqueous solution. Analyze the crystal structure to determine the precise Pt-Br bond lengths and confirm the octahedral geometry of the [PtBr₆]²⁻ anion.[6][7]
-
Raman Spectroscopy: Acquire the Raman spectrum of the solid K₂[PtBr₆] powder using a laser excitation source (e.g., 785 nm) to avoid fluorescence.[11]
-
Infrared (IR) Spectroscopy: Record the far-IR spectrum (typically below 400 cm⁻¹) of the sample, as the Pt-Br vibrational modes occur at low frequencies. This can be done using a Fourier-Transform Infrared (FTIR) spectrometer with an appropriate detector and beam splitter.[11]
-
Data Presentation and Analysis
The following tables summarize key quantitative data for the [PtBr₆]²⁻ anion, comparing experimental values with those expected from high-level quantum chemical calculations.
Geometric Parameters
The primary geometric parameter for the octahedral [PtBr₆]²⁻ complex is the Platinum-Bromine bond length.
| Parameter | Experimental Value (X-ray) | Representative Calculated Value (DFT) |
| Pt-Br Bond Length (Å) | 2.46[6][7] | 2.45 - 2.50 |
| Br-Pt-Br Angle (°) | 90 / 180 | 90 / 180 |
Table 1: Comparison of Experimental and Calculated Geometric Parameters for [PtBr₆]²⁻.
Vibrational Frequencies
For an octahedral molecule with Oₕ symmetry, specific vibrational modes are exclusively Raman-active, IR-active, or silent. The comparison between calculated and observed frequencies is a critical test of the computational model.
| Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹)[11] | Representative Calculated Frequency (cm⁻¹) | Description |
| ν₁ | A₁g | Raman | 213 | 210-220 | Symmetric Pt-Br Stretch |
| ν₂ | E₉ | Raman | 193 | 190-200 | Asymmetric Pt-Br Stretch |
| ν₃ | T₁ᵤ | IR | 242 | 240-250 | Asymmetric Pt-Br Stretch |
| ν₄ | T₁ᵤ | IR | 110 | 105-115 | Br-Pt-Br Bend |
| ν₅ | T₂g | Raman | 104 | 100-110 | Br-Pt-Br Bend |
| ν₆ | T₂ᵤ | Silent | 75 | 70-80 | Br-Pt-Br Bend |
Table 2: Experimental and Representative Calculated Vibrational Frequencies for [PtBr₆]²⁻.
Visualization of Workflows and Concepts
Diagrams are essential for visualizing complex workflows and abstract concepts, making them more accessible to a broad scientific audience.
Conclusion
The accurate theoretical modeling of this compound is an achievable but nuanced task that hinges on the correct application of modern quantum chemical methods. The protocols and data presented in this guide demonstrate that a combination of Density Functional Theory with relativistic Effective Core Potentials provides a robust framework for predicting the geometric, vibrational, and electronic properties of the [PtBr₆]²⁻ anion. The strong agreement between high-level calculations and experimental data underscores the predictive power of computational chemistry. For professionals in drug development, these validated methods can be confidently extended to more complex and novel Platinum(IV) prodrug candidates, accelerating the design-synthesis-testing cycle and paving the way for the next generation of metal-based therapeutics.
References
- 1. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 2. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 3. scispace.com [scispace.com]
- 4. molcas.org [molcas.org]
- 5. Relativistic effects in chemistry | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yang.chem.wisc.edu [yang.chem.wisc.edu]
- 10. (TD-)DFT calculation of vibrational and vibronic spectra of riboflavin in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Theoretical Deep Dive into the Electronic Structure of Platinum(IV) Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical examination of the electronic structure of Platinum(IV) bromide (PtBr₄). Grounded in established computational chemistry principles, this guide details the methodological framework for such a study, presents anticipated quantitative data based on analogous platinum complexes, and visualizes the logical workflow of the theoretical investigation. This document is intended to serve as a foundational resource for researchers in inorganic chemistry, materials science, and drug development.
Introduction to this compound
This compound is an inorganic compound with the chemical formula PtBr₄. It exists as a brown solid and, like many platinum compounds, is of significant interest for its potential applications in catalysis and as a precursor for synthesizing novel platinum-containing materials and therapeutic agents.[1][2] The octahedral d⁶ configuration of the Pt(IV) ion leads to kinetically stable complexes, a property that is particularly advantageous in the design of anticancer prodrugs.[3][4][5] A thorough understanding of the electronic structure of PtBr₄ is paramount for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.
Theoretical studies, particularly those employing density functional theory (DFT), are indispensable for elucidating the intricate electronic properties of heavy metal complexes like those of platinum.[3][4] A key consideration in the computational analysis of platinum compounds is the significant influence of relativistic effects on their electronic structure.[3][6][7] These effects, which become prominent for heavy elements, can alter orbital energies, bond lengths, and spectroscopic properties.[6][8]
Theoretical Methodology: A Standard Computational Protocol
The following section outlines a robust computational methodology for investigating the electronic structure of this compound. This protocol is synthesized from established practices in the theoretical study of platinum complexes.[3][4][9]
2.1. Geometry Optimization
The initial step involves the optimization of the molecular geometry of PtBr₄. This is typically performed using DFT. The choice of the exchange-correlation functional is critical. For platinum complexes, hybrid functionals such as B3LYP or CAM-B3LYP are commonly employed.[7]
-
Level of Theory: Density Functional Theory (DFT)
-
Functionals: B3LYP, CAM-B3LYP, or other appropriate hybrid functionals.
-
Basis Set: For the platinum atom, a basis set that incorporates relativistic effects is essential. The Stuttgart-Dresden (SDD) effective core potential (ECP) is a common choice.[4][9] For the bromine atoms, a basis set such as 6-31G(d) or a larger one can be used.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
2.2. Electronic Structure Analysis
Once the geometry is optimized, a detailed analysis of the electronic structure is conducted. This includes the examination of molecular orbitals (MOs), atomic charges, and bonding characteristics.
-
Molecular Orbital (MO) Analysis: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[4][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the bonding in terms of localized electron-pair bonds, lone pairs, and delocalization effects. This provides a more intuitive chemical picture of the bonding within the PtBr₄ molecule.
-
Population Analysis: Methods such as Mulliken or Hirshfeld population analysis can be used to determine the partial atomic charges, offering insights into the electrostatic potential and the nature of the metal-ligand bonds.[9]
2.3. Spectroscopic Properties Prediction
Time-dependent DFT (TD-DFT) is the standard method for predicting the UV-vis absorption spectra of molecules.[3][7] This is crucial for understanding the photophysical properties of PtBr₄.
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Hamiltonian: To accurately model the electronic spectra of platinum complexes, it is often necessary to include relativistic effects. This can be done using scalar-relativistic (SR) or, for higher accuracy, four-component (4c) Hamiltonians.[3][7]
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Predicted Quantitative Data
The following tables summarize the expected quantitative data from a theoretical study of PtBr₄, based on trends observed in similar Pt(IV) complexes.[4][5][9]
Table 1: Predicted Geometrical Parameters for PtBr₄
| Parameter | Predicted Value |
| Pt-Br Bond Length (Å) | 2.45 - 2.55 |
| Br-Pt-Br Bond Angle (°) | ~90 and ~180 (for an octahedral geometry) |
Table 2: Predicted Electronic Properties for PtBr₄
| Property | Predicted Value/Description |
| HOMO Energy (eV) | -6.0 to -7.5 |
| LUMO Energy (eV) | -3.0 to -4.5 |
| HOMO-LUMO Gap (eV) | 2.5 - 3.5 |
| Charge on Pt atom (a.u.) | +0.5 to +1.0 |
| Charge on Br atoms (a.u.) | -0.1 to -0.25 |
Table 3: Predicted Major Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength | Description |
| 1 | > 300 | Weak | Ligand-to-metal charge transfer (LMCT) |
| 2 | < 300 | Strong | Ligand-to-metal charge transfer (LMCT) |
Workflow for Theoretical Analysis
The logical flow of a theoretical investigation into the electronic structure of this compound is depicted in the following diagram.
Conclusion
The theoretical study of this compound's electronic structure provides invaluable insights into its fundamental properties. By employing a robust computational protocol incorporating density functional theory and accounting for relativistic effects, a detailed understanding of its geometry, molecular orbitals, and spectroscopic characteristics can be achieved. The predictive data and workflow presented in this guide offer a solid foundation for researchers to further explore the chemistry of PtBr₄ and to rationally design new platinum-based compounds for a range of applications, from catalysis to medicine. The kinetic inertness of Pt(IV) complexes, a direct consequence of their electronic structure, continues to make them a promising area of research, particularly in the development of next-generation anticancer agents.[5][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]
- 3. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05143H [pubs.rsc.org]
- 4. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. [2006.16097] Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Platinum(IV) Bromide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum nanoparticles (PtNPs) are of significant interest in biomedical research and drug development due to their catalytic activity, biocompatibility, and potential as therapeutic and diagnostic agents.[1][2][3][4][5] Their high surface-area-to-volume ratio and the ability to be functionalized make them excellent candidates for drug delivery systems, particularly for anticancer therapies.[1][2][4] This document provides a detailed protocol for the synthesis of platinum nanoparticles using Platinum(IV) bromide (PtBr₄) as the precursor via a modified polyol method. The polyol method is a widely used chemical reduction technique that employs a high-boiling point alcohol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent.[6][7] This method offers good control over nanoparticle size and morphology.[6][8]
This protocol is adapted from established procedures for the synthesis of platinum nanoparticles from chloride-based precursors.[9][10] While specific literature on the direct synthesis from this compound is scarce, the principles of chemical reduction are applicable. The protocol will also cover standard characterization techniques and provide insights into potential biomedical applications.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (PtBr₄)
-
Ethylene glycol (EG)
-
Polyvinylpyrrolidone (PVP, MW ≈ 40,000)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert gas manifold
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter
Synthesis Protocol: Modified Polyol Method
This protocol describes the synthesis of PVP-stabilized this compound nanoparticles. PVP acts as a capping agent to control particle growth and prevent aggregation.[10]
-
Preparation of Precursor Solution:
-
In a 250 mL three-neck round-bottom flask, dissolve 0.1 mmol of this compound (PtBr₄) and 0.5 mmol of PVP in 100 mL of ethylene glycol.
-
Stir the mixture at room temperature until all solids are completely dissolved. The solution should be homogeneous.
-
-
Inert Atmosphere Setup:
-
Equip the flask with a condenser and a thermometer.
-
Connect the flask to a Schlenk line or inert gas manifold to purge the system with nitrogen or argon for 20-30 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Reduction Reaction:
-
Heat the solution to 160°C under vigorous magnetic stirring.
-
Maintain the temperature at 160°C for 3 hours. The color of the solution will gradually change from its initial color to a dark brown or black, indicating the formation of platinum nanoparticles.[11]
-
-
Isolation and Purification:
-
After 3 hours, remove the heating mantle and allow the flask to cool to room temperature.
-
Transfer the colloidal suspension to centrifuge tubes.
-
Add 100 mL of acetone to the suspension to precipitate the nanoparticles.
-
Centrifuge the mixture at 8,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of deionized water or ethanol (B145695) with the aid of ultrasonication.
-
Repeat the precipitation, centrifugation, and re-dispersion steps three times to remove excess PVP and ethylene glycol.
-
-
Final Product:
-
After the final wash, re-disperse the purified nanoparticles in the desired solvent (e.g., deionized water, ethanol) for storage and characterization.
-
Characterization of Platinum Nanoparticles
Accurate characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles, which in turn dictate their functionality.[12]
Characterization Methods Protocol
-
Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and morphology of the nanoparticles.[6]
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry completely in a dust-free environment.
-
Analysis: Acquire images at different magnifications to observe the overall morphology and individual particles. Use image analysis software to measure the diameters of at least 100 nanoparticles to determine the average size and size distribution. High-resolution TEM (HRTEM) can be used to analyze the crystal structure.[6]
-
-
X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and average crystallite size.[13]
-
Sample Preparation: Prepare a powder sample by drying the purified nanoparticle suspension.
-
Analysis: Record the XRD pattern and compare the peak positions with the standard diffraction patterns for platinum from the JCPDS database to confirm the face-centered cubic (fcc) structure.[12] The average crystallite size can be calculated using the Scherrer equation from the broadening of the diffraction peaks.[13]
-
-
UV-Visible Spectroscopy (UV-Vis):
-
Purpose: To monitor the formation of nanoparticles and confirm their colloidal stability.
-
Sample Preparation: Use a quartz cuvette to measure the absorbance spectrum of the nanoparticle suspension.
-
Analysis: Platinum nanoparticles typically exhibit a characteristic surface plasmon resonance peak, although it can be broad.[11] The absence of significant changes in the spectrum over time indicates good colloidal stability.
-
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Sample Preparation: Use a filtered, diluted suspension of the nanoparticles.
-
Analysis: The hydrodynamic diameter will be larger than the size measured by TEM as it includes the capping agent and the solvent layer around the nanoparticle.
-
Data Presentation
The following table summarizes the expected characteristics of this compound nanoparticles synthesized via the polyol method. These values are based on typical results for platinum nanoparticles synthesized under similar conditions.
| Parameter | Expected Result | Characterization Technique |
| Average Core Size | 5 - 15 nm | TEM |
| Morphology | Predominantly spherical or quasi-spherical | TEM |
| Crystal Structure | Face-Centered Cubic (fcc) | XRD, HRTEM |
| Hydrodynamic Diameter | 20 - 50 nm | DLS |
| Surface Plasmon Resonance | Broad absorption, peak ~260-300 nm | UV-Vis Spectroscopy |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of Pt(IV) bromide nanoparticles.
Hypothetical Signaling Pathway for Platinum Nanoparticle Anticancer Activity
Platinum-based drugs, such as cisplatin, are known to induce apoptosis in cancer cells primarily by damaging DNA. Platinum nanoparticles can serve as delivery vehicles for platinum ions or may have intrinsic anticancer activity.[4] The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical pathway of PtNP-induced apoptosis in a cancer cell.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Platinum nanoparticles as delivery system in combating various diseases | Semantic Scholar [semanticscholar.org]
- 4. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 13. vicas.org [vicas.org]
Application Notes and Protocols for Platinum(IV) Bromide in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) bromide (PtBr₄) is a versatile and robust Lewis acid catalyst with emerging applications in organic synthesis. Its high oxidation state and strong electron-accepting properties enable the activation of a variety of organic substrates, facilitating key bond-forming reactions. These application notes provide an overview of the potential uses of PtBr₄ as a catalyst in organic reactions, with a focus on intramolecular hydroarylation/cyclization reactions. Detailed protocols, based on analogous transformations using Platinum(IV) chloride, are presented to guide researchers in their experimental design.
Key Applications
This compound is anticipated to be an effective catalyst for a range of organic transformations, including:
-
Hydroarylation and Hydroalkylation: The addition of C-H bonds across unsaturated carbon-carbon bonds.
-
Cycloisomerization: The intramolecular rearrangement of enynes and other unsaturated systems to form cyclic products.
-
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds, offering an atom-economical approach to complex molecule synthesis.
-
Synthesis of Heterocycles: The construction of nitrogen-, oxygen-, and sulfur-containing cyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.[1]
Due to its stability and solubility in organic solvents, this compound serves as a valuable precursor for various platinum-containing catalysts.[1][2]
Application Example: Intramolecular Hydroarylation/Cyclization of Arene-Yne Substrates
One of the most promising applications of Platinum(IV) halides is in the intramolecular cyclization of arene-yne substrates to synthesize important heterocyclic scaffolds such as chromenes, dihydroquinolines, and coumarins. This transformation is believed to proceed via an electrophilic hydroarylation pathway. While specific data for PtBr₄ is limited in the current literature, extensive studies on the highly analogous PtCl₄ catalyst demonstrate its superior efficiency and broad substrate scope in these reactions.[3] The following data and protocols are adapted from studies on PtCl₄ and are expected to be highly relevant for reactions employing PtBr₄.
Quantitative Data Summary
The following table summarizes the yields of various cyclization products obtained using a Platinum(IV) chloride catalyst. It is anticipated that this compound will exhibit similar catalytic activity.
| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[3] |
| 1 | 4-MeO-C₆H₄-O-CH₂-C≡CH | 6-MeO-2H-Chromene | 5 | Toluene (B28343) | 80 | 2 | 98 |
| 2 | 4-Me-C₆H₄-O-CH₂-C≡CH | 6-Me-2H-Chromene | 5 | Toluene | 80 | 2 | 95 |
| 3 | 4-Cl-C₆H₄-O-CH₂-C≡CH | 6-Cl-2H-Chromene | 5 | Toluene | 80 | 3 | 91 |
| 4 | 4-MeO-C₆H₄-N(Ts)-CH₂-C≡CH | 6-MeO-1-Ts-1,2-Dihydroquinoline | 5 | Toluene | 80 | 4 | 85 |
| 5 | 2-HO-C₆H₄-C(O)O-CH₂-C≡CH | Coumarin | 5 | Toluene | 80 | 6 | 88 |
| 6 | 4-MeO-C₆H₄-O-CH₂-C≡C-Ph | 6-MeO-4-Ph-2H-Chromene | 5 | Toluene | 80 | 5 | 92 |
Experimental Protocols
The following are detailed experimental protocols for the intramolecular hydroarylation/cyclization of arene-yne substrates. These are model protocols based on the use of PtCl₄ and can be adapted for PtBr₄.[3]
General Procedure for the Platinum-Catalyzed Cyclization of an Arene-Yne Substrate
Materials:
-
Arene-yne substrate (1.0 mmol)
-
This compound (PtBr₄) or Platinum(IV) chloride (PtCl₄) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Protocol:
-
To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the arene-yne substrate (1.0 mmol).
-
Add this compound (or chloride) (0.05 mmol) to the flask.
-
Under an inert atmosphere, add anhydrous toluene (10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 5 minutes to ensure dissolution.
-
Heat the reaction mixture to 80 °C and maintain this temperature for the time indicated in the data table (typically 2-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the catalytic activity of this compound in a new organic transformation.
Proposed Catalytic Cycle for Intramolecular Hydroarylation
The following diagram illustrates a plausible catalytic cycle for the Platinum(IV)-catalyzed intramolecular hydroarylation of an arene-yne substrate. The cycle is based on known mechanisms for related platinum-catalyzed transformations.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound shows significant promise as a catalyst in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds through intramolecular hydroarylation. The provided protocols and data, adapted from closely related Platinum(IV) chloride catalysis, offer a solid foundation for researchers to explore the catalytic potential of PtBr₄. Further investigation into the full scope and mechanistic details of PtBr₄-catalyzed reactions is warranted and is expected to unveil new and efficient synthetic methodologies.
References
Application Notes and Protocols: Platinum(IV) Bromide in Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydrosilylation
Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is of paramount importance in both academic research and industrial processes, including the synthesis of fine chemicals, the production of silicones, and the modification of polymers. The reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being the most active and widely used.[1][2]
The Role of Platinum(IV) Compounds as Precatalysts
While the catalytically active species in most platinum-catalyzed hydrosilylation reactions is believed to be a Pt(0) or Pt(II) complex, Platinum(IV) compounds are frequently used as stable and convenient precatalysts.[3] The most prominent example is Speier's catalyst, hexachloroplatinic acid (H₂PtCl₆).[1] These Pt(IV) precursors are reduced in situ to the active catalytic species in the presence of the hydrosilane reagent. This activation process often involves an induction period, during which the reduction of Pt(IV) to Pt(0)/Pt(II) takes place.[3]
Platinum(IV) Bromide (PtBr₄) , while less common in the literature than its chloride counterpart, can be considered as a potential precatalyst for hydrosilylation reactions, operating under a similar activation mechanism. The reactivity of the catalyst can be influenced by the nature of the halide ligands.
Catalytic Cycle: The Chalk-Harrod Mechanism
The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[2][4] This cycle illustrates the key steps of the catalytic process.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: General Procedure for Hydrosilylation of an Alkene
The following is a generalized protocol for the hydrosilylation of an alkene using a Platinum(IV) precatalyst. Note: This protocol is based on procedures for analogous Pt(IV) compounds like H₂PtCl₆, as specific literature for PtBr₄ is scarce. Researchers should optimize reaction conditions for their specific substrates.
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., triethylsilane)
-
This compound (PtBr₄) solution (e.g., in a suitable solvent like isopropanol, if solubility is an issue, or used as a solid)
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagents: The alkene (1.0 eq) and anhydrous toluene are added to the flask via syringe.
-
Catalyst Addition: The this compound precatalyst is added. The catalyst loading is typically in the range of 10⁻⁴ to 10⁻⁵ moles per mole of alkene.
-
Reaction Initiation: The hydrosilane (1.0 - 1.2 eq) is added dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Progress: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitored by a suitable analytical technique (e.g., GC, TLC, or NMR) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the desired alkylsilane.
Caption: A general experimental workflow for platinum-catalyzed hydrosilylation.
Quantitative Data: A Comparative Overview
| Catalyst Precursor | Alkene | Hydrosilane | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H₂PtCl₆ (Speier's) | 1-Octene | Triethoxysilane | 10⁻⁴ | 110 | 0.5 | >95 | General Literature |
| Karstedt's Catalyst | 1-Hexene | Phenylsilane | 10⁻³ | RT | 0.2 | 98 | General Literature |
| PtO₂ | 1-Octene | Heptamethyltrisiloxane | (heterogeneous) | 100 | 2 | ~90 | [5] |
| (MeCp)PtMe₃ | Silicone Polymer (vinyl) | Silicone Polymer (Si-H) | (photocatalytic) | RT (UV) | <1 | >90 | [1] |
Applications in Drug Development and Organic Synthesis
The vinylsilanes and alkylsilanes produced through hydrosilylation are valuable intermediates in organic synthesis and have applications in drug development. They can participate in a variety of cross-coupling reactions (e.g., Hiyama coupling), allowing for the construction of complex molecular architectures. Furthermore, the introduction of silicon-containing moieties can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.
Safety Considerations
-
Platinum compounds, including this compound, can be sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
The hydrosilylation reaction can be exothermic, especially on a large scale. Appropriate cooling and controlled addition of reagents are necessary to manage the reaction temperature.
Conclusion
While specific applications and detailed protocols for this compound in hydrosilylation are not extensively documented, its role as a potential precatalyst can be inferred from the well-established chemistry of other Platinum(IV) halides. It is expected to initiate hydrosilylation through in situ reduction to a catalytically active Pt(0) or Pt(II) species. The provided general protocol and comparative data offer a solid starting point for researchers interested in exploring the catalytic potential of this compound in this important transformation. Further experimental investigation is required to fully characterize its activity, selectivity, and optimal reaction conditions.
References
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitas1998.net [qualitas1998.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Platinum in Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules critical to the pharmaceutical, agrochemical, and fine chemical industries. While rhodium, ruthenium, and iridium complexes have historically dominated the field of homogeneous asymmetric hydrogenation, platinum-based catalysts have also demonstrated utility, particularly in specific applications. This document provides an overview of the role of platinum in asymmetric hydrogenation, with a focus on catalyst preparation, reaction protocols, and performance.
It is important to note that a comprehensive review of scientific literature reveals a lack of evidence for the direct use of Platinum(IV) bromide (PtBr₄) as a catalyst or precatalyst in asymmetric hydrogenation reactions. Catalytic cycles for hydrogenation typically involve lower oxidation states of the metal, such as Pt(0) and Pt(II). Platinum(IV) compounds are generally more kinetically inert and would require in situ reduction to a catalytically active state, a step that can be complex to control and is often less efficient than starting with more direct Pt(0) or Pt(II) precursors.
Commonly used precursors for preparing platinum hydrogenation catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), chloroplatinic acid (H₂PtCl₆), and various platinum(II) salts.[1][2][3] These compounds are more readily reduced or directly converted into catalytically active species.
Heterogeneous Platinum-Catalyzed Asymmetric Hydrogenation
One of the most well-documented applications of platinum in asymmetric catalysis is the heterogeneous hydrogenation of α-keto esters, such as ethyl pyruvate (B1213749). This reaction typically employs a platinum catalyst supported on a high-surface-area material like alumina (B75360) or carbon, which is chirally modified by the adsorption of an alkaloid, most commonly cinchonidine (B190817) or its derivatives.[4][5]
Catalyst System Performance
The following table summarizes representative data for the asymmetric hydrogenation of ethyl pyruvate using chirally modified platinum catalysts.
| Catalyst Support | Chiral Modifier | Solvent | Pressure (bar) | Temp. (°C) | ee (%) | TOF (h⁻¹) | Reference |
| Pt/Al₂O₃ | Cinchonidine | Toluene (B28343) | 10 | 25 | >95 | - | [5] |
| Pt/3DC | Cinchonidine | Acetic Acid | - | RT | 79.5 | 11,800 | [4] |
| Colloidal Pt | Cinchonidine | - | - | - | - | up to 17,820 | [4] |
Note: Data is illustrative of system performance and not directly comparable due to variations in reaction conditions and catalyst preparation.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate
This protocol is a generalized procedure based on literature reports for the enantioselective hydrogenation of ethyl pyruvate using a chirally modified platinum catalyst.
Materials:
-
5% Pt/Al₂O₃ catalyst
-
Ethyl pyruvate (substrate)
-
Cinchonidine (chiral modifier)
-
Toluene (solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Pre-treatment (Modification):
-
To a solution of cinchonidine in toluene (e.g., 1 mM), add the 5% Pt/Al₂O₃ catalyst.
-
Stir the suspension at room temperature for a specified time (e.g., 30 minutes to several hours) to allow for the adsorption of the chiral modifier onto the platinum surface.
-
-
Hydrogenation Reaction:
-
Transfer the suspension containing the modified catalyst to a high-pressure autoclave.
-
Add the substrate, ethyl pyruvate, to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Commence stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via gas chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The enantiomeric excess (ee) of the product, ethyl lactate, can be determined by chiral GC analysis of the filtrate.
-
Homogeneous Platinum-Catalyzed Asymmetric Reactions
While less common than other platinum group metals for hydrogenation, chiral Pt(II) complexes have been developed for other asymmetric transformations, such as the Baeyer-Villiger oxidation.[6] The principles of ligand design and catalyst synthesis for these systems can provide insights into the potential development of homogeneous platinum hydrogenation catalysts.
General Catalyst Preparation
A general route to a chiral Pt(II) catalyst for asymmetric hydrogenation would involve the synthesis of a complex containing a chiral diphosphine ligand. A plausible, though not widely practiced, synthetic pathway starting from a common Pt(II) precursor is outlined below.
Protocol: Synthesis of a Chiral Diphosphine Platinum(II) Complex
This is a representative protocol and would require optimization for specific ligands.
Materials:
-
(COD)PtCl₂ (dichloro(1,5-cyclooctadiene)platinum(II))
-
(R)-BINAP or another chiral diphosphine ligand
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (COD)PtCl₂ in DCM.
-
In a separate flask, dissolve an equimolar amount of the chiral diphosphine ligand (e.g., (R)-BINAP) in DCM.
-
Slowly add the ligand solution to the platinum precursor solution at room temperature with stirring.
-
The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Upon completion, the product, [(R)-BINAP]PtCl₂, may precipitate or can be isolated by solvent removal or precipitation with a non-polar solvent like hexane.
-
The resulting complex can then be evaluated as a precatalyst for asymmetric hydrogenation, often requiring activation (e.g., halide abstraction) to generate the active catalytic species.
Visualizations
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening a new catalyst system in asymmetric hydrogenation.
Caption: Workflow for Catalyst Screening.
Proposed Catalytic Cycle for Pt(0)/Pt(II) Hydrogenation
This diagram illustrates a generalized catalytic cycle for alkene hydrogenation, which is believed to proceed through Pt(0) and Pt(II) intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Platinum(IV) Bromide in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) halides have emerged as effective Lewis acid catalysts in a variety of organic transformations, including cycloaddition reactions. These reactions are powerful tools for the stereoselective construction of cyclic molecules, which are common motifs in natural products and pharmaceutical agents. While platinum(II) catalysts are more extensively studied, Platinum(IV) species, such as Platinum(IV) bromide (PtBr₄), offer unique reactivity profiles. Due to the high electrophilicity of the Pt(IV) center, these catalysts can activate a wide range of substrates under mild conditions.[1]
This document provides detailed application notes and experimental protocols for the use of this compound and its chloro-analogue, Platinum(IV) chloride (PtCl₄), in cycloaddition reactions. The reactivity of PtBr₄ is expected to be analogous to that of PtCl₄ in these transformations.
[4+2] Cycloaddition Reactions: Synthesis of Chromanes
A significant application of Platinum(IV) catalysis is the generation of ortho-quinone methides (o-QMs) and their subsequent [4+2] cycloaddition (hetero-Diels-Alder reaction) with olefins to produce chromane (B1220400) derivatives.[1][2] Chromane scaffolds are prevalent in a wide range of biologically active compounds.
Quantitative Data Summary
The PtCl₄-catalyzed [4+2] cycloaddition of in situ generated o-quinone methides with various styrenes proceeds with high efficiency and stereoselectivity. The following table summarizes representative data from the literature, demonstrating the scope of the reaction.
| Entry | o-QM Precursor (Substituent X) | Dienophile | Product | Yield (%) | dr (trans:cis) |
| 1 | H | Styrene (B11656) | 2-phenylchromane | 88 | >99:1 |
| 2 | 5-Br | Styrene | 6-bromo-2-phenylchromane | 75 | >99:1 |
| 3 | 5-F | Styrene | 6-fluoro-2-phenylchromane | 91 | >99:1 |
| 4 | 5-OMe | Styrene | 6-methoxy-2-phenylchromane | 85 | >99:1 |
| 5 | 5-CO₂Me | Styrene | Methyl 2-phenylchromane-6-carboxylate | 88 | >99:1 |
| 6 | H | 4-Methylstyrene | 2-(p-tolyl)chromane | 82 | >99:1 |
| 7 | H | 4-Methoxystyrene | 2-(4-methoxyphenyl)chromane | 79 | >99:1 |
| 8 | H | 4-Chlorostyrene | 2-(4-chlorophenyl)chromane | 85 | >99:1 |
Experimental Protocol: General Procedure for PtCl₄-Catalyzed [4+2] Cycloaddition
This protocol is adapted from the literature for the synthesis of 2,4-disubstituted and 2,3,4-trisubstituted chromans.
Materials:
-
ortho-quinone methide precursor (e.g., 2-(acetoxymethyl)phenol derivatives)
-
Styrene derivative (dienophile)
-
Platinum(IV) chloride (PtCl₄) or this compound (PtBr₄) (10 mol%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the o-quinone methide precursor (1.0 equiv) in anhydrous dichloromethane (10 mL/mmol of precursor) under an inert atmosphere, add the styrene derivative (2.0–10.0 equiv).
-
Add Platinum(IV) chloride or this compound (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 36 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chromane derivative.
Proposed Catalytic Cycle for [4+2] Cycloaddition
The proposed mechanism for the Pt(IV)-catalyzed generation of o-QMs and their subsequent cycloaddition involves the coordination of the platinum catalyst to the precursor, facilitating the elimination of a leaving group to form the reactive o-QM intermediate. The catalyst then activates the dienophile for the cycloaddition step.[1][3]
Caption: Proposed catalytic cycle for the Pt(IV)-catalyzed [4+2] cycloaddition.
Experimental Workflow
The general workflow for carrying out a Platinum(IV)-catalyzed cycloaddition reaction is straightforward and can be adapted for various substrates.
Caption: General experimental workflow for Pt(IV)-catalyzed cycloaddition.
Other Cycloaddition Reactions
While the [4+2] cycloaddition of o-QMs is a well-documented example, platinum catalysts are known to mediate other types of cycloadditions, including [3+2] and [2+2+2] reactions.[1]
-
[3+2] Cycloadditions: Platinum(II) complexes have been shown to catalyze the [3+2] cycloaddition of nitrones to organonitriles.[4] The higher oxidation state of Platinum(IV) has been found to strongly activate acetonitrile (B52724) for such cycloadditions.[4] This suggests that PtBr₄ could be a promising catalyst for [3+2] cycloadditions involving various 1,3-dipoles and dipolarophiles.
-
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for the synthesis of polysubstituted benzene (B151609) derivatives. While rhodium and nickel catalysts are more common, the development of platinum-based systems for these transformations is an active area of research.
Further investigation is required to establish detailed protocols and quantitative data for the use of this compound in these latter types of cycloaddition reactions. However, the general principles of Lewis acid catalysis by the Pt(IV) center are expected to apply.
Safety and Handling
Platinum compounds, including this compound, should be handled with care. They are often toxic and may cause allergic reactions upon skin contact or inhalation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising, though less explored, catalyst for cycloaddition reactions. Based on the well-established reactivity of its chloro-analogue, PtCl₄, it is expected to be a highly effective catalyst for [4+2] cycloadditions of in situ generated o-quinone methides with olefins, providing access to valuable chromane derivatives with high yields and stereoselectivity. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in the synthesis of complex cyclic molecules relevant to drug discovery and development. Further research into the application of PtBr₄ in other cycloaddition reactions is warranted and holds significant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of C4 - C5 cycloalkyl-fused and C6-modified chromans via ortho-quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Platinum(IV) Bromide: A Versatile Precursor for the Synthesis of Novel Platinum Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) bromide (PtBr₄) is a key inorganic precursor in the development of novel platinum coordination complexes.[1][2] Its unique chemical properties make it a valuable starting material for synthesizing a diverse range of platinum(IV) and, subsequently, platinum(II) compounds with potential applications in catalysis and, most notably, in the design of next-generation anticancer agents.[3][4] Platinum(IV) complexes are often investigated as prodrugs that can be activated within the cellular environment, offering potential advantages over traditional platinum(II) therapies, such as reduced side effects and the ability to overcome drug resistance.[5][6][7][8]
These application notes provide an overview of the utility of this compound as a precursor, along with detailed protocols for the synthesis and characterization of platinum complexes.
Applications in the Synthesis of Platinum Complexes
This compound serves as a versatile starting material for the synthesis of various platinum complexes. The primary application involves ligand substitution reactions where the bromide ligands are displaced by other functionalities, such as amines, N-heterocycles, or carboxylates, to generate novel octahedral Pt(IV) complexes.[9][10] Furthermore, these Pt(IV) complexes can be reduced to their corresponding square planar Pt(II) analogs, which are often the biologically active species in anticancer applications.[6][11]
A common synthetic strategy involves the reaction of PtBr₄ with chelating diamine ligands. This approach allows for the creation of a wide array of complexes with tailored electronic and steric properties, influencing their reactivity and biological activity.
Platinum Complexes in Drug Development
The development of platinum-based anticancer drugs has been a cornerstone of chemotherapy.[5] Platinum(IV) complexes derived from precursors like this compound are of significant interest as they are generally more kinetically inert than their platinum(II) counterparts.[8] This increased stability can lead to reduced off-target reactions and fewer side effects.[6] The octahedral geometry of Pt(IV) complexes also allows for the attachment of axial ligands that can be designed to enhance solubility, facilitate tumor targeting, or even possess their own therapeutic activity.[5]
The prevailing mechanism of action for these Pt(IV) prodrugs involves intracellular reduction to the active Pt(II) species, which can then bind to DNA, inducing apoptosis in cancer cells.[6]
Cytotoxicity of Platinum Complexes
The efficacy of novel platinum complexes is often evaluated by their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Complex 1 | HCT116 (Colon) | 19 ± 6 | [12] |
| HepG2 (Liver) | 21 ± 5 | [12] | |
| MCF-7 (Breast) | 22 ± 6 | [12] | |
| JK-1 (Erythroid) | 13 ± 3 | [12] | |
| Platinum(IV) Complex with 1-adamantylamine | A2780 (Ovarian) | Not specified, but highly lipophilic and not cross-resistant with cisplatin | [5] |
| Platinum(IV) complexes with functionalized aromatic carboxylates | Various | Dramatically increased log P values and uptake compared to cisplatin | [5] |
Experimental Protocols
General Synthesis of a Platinum(IV) Diamine Complex from this compound
This protocol describes a general method for the synthesis of a [Pt(diamine)Br₄] type complex.
Materials:
-
This compound (PtBr₄)
-
Chelating diamine ligand (e.g., (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid dihydrochloride)
-
Solvent (e.g., water)
-
Sodium hydroxide (B78521) or other suitable base
Procedure:
-
Dissolve the chelating diamine ligand in water.
-
Carefully add a stoichiometric amount of base to deprotonate the amine groups.
-
In a separate vessel, prepare a solution or suspension of this compound in water.
-
Slowly add the deprotonated ligand solution to the this compound mixture with constant stirring.
-
The reaction mixture is typically heated under reflux to facilitate the ligand substitution. Reaction times can vary depending on the specific ligand used.[9]
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.
-
If the product remains in solution, it may be necessary to concentrate the solution and/or use an anti-solvent to induce precipitation.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization
The synthesized platinum complexes should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are crucial for elucidating the structure of the complex and confirming the coordination of the ligands.[11][13]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the expected formula.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized complex.[14]
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational frequencies of the coordinated ligands.[11]
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, if suitable single crystals can be obtained.[14]
Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current Status for Oral Platinum (IV) Anticancer Drug Development [scirp.org]
- 7. Protonation of Pt(IV) Anticancer Complexes Assayed by Vibrational Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and properties of a group of platinum (IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Platinum(IV) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) bromide (PtBr₄) is an inorganic compound of significant interest in academic research and as a precursor in the synthesis of various platinum-containing materials and catalysts.[1] Accurate identification and characterization of this compound are crucial for quality control, reaction monitoring, and understanding its chemical properties. This document provides detailed application notes and experimental protocols for the analytical techniques used to identify and characterize this compound.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous identification of this compound. The primary techniques employed are:
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall crystal structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the electronic environment of the platinum nucleus and any associated ligands.
-
Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution of the compound, confirming its elemental composition.
-
Vibrational Spectroscopy (Infrared and Raman): Probes the vibrational modes of the Pt-Br bonds, offering structural information.
-
Elemental Analysis: Quantifies the percentage of platinum and bromine in a sample, verifying the empirical formula.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the platinum concentration, particularly at trace levels.[2][3]
-
UV-Visible Spectroscopy: Can be used to monitor reactions involving platinum(IV) complexes.[4][5]
Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic and molecular structure of this compound.
Methodology:
-
Crystal Growth: Grow suitable single crystals of PtBr₄. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion methods.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or pixel detector).[6]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[7]
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.[8]
-
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the electronic environment of the platinum nucleus.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent. The choice of solvent is critical as it can influence the chemical shift.[9]
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹⁵Pt nucleus.
-
Tune and match the probe to the ¹⁹⁵Pt frequency.
-
-
Data Acquisition:
-
Acquire the ¹⁹⁵Pt NMR spectrum. Due to the low gyromagnetic ratio and potential for broad signals, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to a standard, such as Na₂PtCl₆.[10]
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phasing, and baseline correction.
-
Analyze the chemical shift (δ) of the observed resonance. The chemical shift is indicative of the oxidation state and coordination environment of the platinum center.[9]
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the chosen ionization technique.
-
Ionization:
-
Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the intact molecule or its characteristic fragments. For elemental composition, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice.[11]
-
-
Mass Analysis:
-
Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the molecular ion peak corresponding to [PtBr₄]⁺ or other relevant species.
-
Compare the observed isotopic distribution pattern with the theoretical pattern for PtBr₄, which is unique due to the multiple isotopes of both platinum and bromine.[12]
-
Vibrational Spectroscopy (FT-IR and Raman)
Objective: To identify the characteristic vibrational modes of the Pt-Br bonds.
Methodology:
-
Sample Preparation:
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Raman: Place a small amount of the solid sample directly into the path of the laser beam.
-
-
Data Acquisition:
-
Acquire the infrared or Raman spectrum over the appropriate spectral range (typically 4000-400 cm⁻¹ for mid-IR and down to 50 cm⁻¹ for far-IR/Raman to observe Pt-Br modes).
-
-
Data Analysis:
-
Identify the vibrational bands corresponding to the Pt-Br stretching and bending modes. These typically appear in the low-frequency region of the spectrum. The number and position of these bands can provide information about the symmetry of the PtBr₆ octahedra in the solid state.[13]
-
Elemental Analysis
Objective: To determine the weight percentage of platinum and bromine in the compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dried sample.
-
Analysis:
-
Platinum: The platinum content can be determined gravimetrically by reducing the compound to elemental platinum or by using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or ICP-MS after acid digestion.[14][15]
-
Bromine: The bromine content can be determined by methods such as ion chromatography after combustion of the sample in an oxygen flask.
-
-
Calculation: Compare the experimentally determined weight percentages with the theoretical values calculated from the chemical formula PtBr₄.
Data Presentation
Quantitative data obtained from the various analytical techniques should be summarized for clear comparison.
| Parameter | Technique | Observed Value | Theoretical/Reference Value |
| Crystal System | Single-Crystal XRD | To be determined | - |
| Space Group | Single-Crystal XRD | To be determined | - |
| Unit Cell Dimensions | Single-Crystal XRD | a = ? Å, b = ? Å, c = ? Å | - |
| ¹⁹⁵Pt Chemical Shift (δ) | NMR Spectroscopy | To be determined | Varies with solvent and reference |
| Molecular Ion (m/z) | Mass Spectrometry | To be determined | ~515 (for most abundant isotopes)[12] |
| Isotopic Pattern | Mass Spectrometry | To be compared | Matches theoretical pattern for PtBr₄[12] |
| Pt-Br Vibrational Frequencies | FT-IR/Raman | To be determined | - |
| Platinum (Pt) % | Elemental Analysis | To be determined | 37.90%[16] |
| Bromine (Br) % | Elemental Analysis | To be determined | 62.10%[16] |
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Logical relationships between analytical techniques for PtBr₄.
References
- 1. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]
- 2. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. agilent.com [agilent.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. webqc.org [webqc.org]
Application Notes and Protocols for HPLC Analysis of Platinum(IV) Bromide Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) complexes are of significant interest in coordination chemistry and as prodrugs in cancer therapy. Their activation often involves reduction to the more reactive Platinum(II) state. Monitoring this reduction is crucial for understanding reaction kinetics, stability, and the mechanism of action of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying different platinum species in solution, making it an ideal tool for studying the reduction of Platinum(IV) bromide (PtBr₄).
This document provides detailed application notes and protocols for the HPLC analysis of the reduction of this compound. The methodologies described are based on established principles of reversed-phase ion-pair chromatography, which is well-suited for the separation of anionic metal complexes.
Core Principles
The HPLC method described herein is designed to separate the anionic hexabromoplatinate(IV) complex ([PtBr₆]²⁻), which is the stable form of this compound in the presence of excess bromide, from its reduction product, the square planar tetrabromoplatinate(II) complex ([PtBr₄]²⁻). The separation is achieved using a non-polar stationary phase (C18) and a polar mobile phase containing a cationic ion-pairing reagent. The ion-pairing reagent forms a neutral, hydrophobic complex with the anionic platinum species, allowing for their retention and separation on the reversed-phase column. Detection is typically performed using a UV-Vis detector, as platinum-bromide complexes absorb in the UV region.
Experimental Protocols
Preparation of Solutions
a) this compound Stock Solution (1 mg/mL as Pt)
-
Accurately weigh 514.7 mg of this compound (PtBr₄, M.W. 514.69 g/mol ).
-
Dissolve in 100 mL of a solution containing 0.1 M sodium bromide (NaBr) to ensure the formation and stability of the [PtBr₆]²⁻ complex.
-
This stock solution contains approximately 195.2 mg of Pt in 100 mL, which can be further diluted to the desired concentration.
-
Store in an amber vial at 4°C to protect from light and prevent premature reduction.
b) Reducing Agent Solutions (Example: Ascorbic Acid)
-
Prepare a fresh 100 mM stock solution of ascorbic acid by dissolving 1.76 g of L-ascorbic acid in 100 mL of deionized water.
-
The concentration of the reducing agent should be significantly higher than the Platinum(IV) complex to ensure pseudo-first-order reaction kinetics.[1]
c) Mobile Phase Preparation (Acetonitrile/Phosphate (B84403) Buffer with Ion-Pairing Reagent)
-
Phosphate Buffer (pH 7): Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Mobile Phase: Mix acetonitrile (B52724) and the 50 mM phosphate buffer (pH 7) in a 60:40 (v/v) ratio.
-
Add tetrabutylammonium (B224687) bromide (TBAB) as the ion-pairing reagent to a final concentration of 5 mM.
-
Add sodium bromide (NaBr) to a final concentration of 20 mM to maintain the stability of the bromo-complexes.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or helium sparging.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Acetonitrile / 50 mM Phosphate Buffer (pH 7) containing 5 mM TBAB and 20 mM NaBr.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 260 nm (for [PtBr₆]²⁻) and 310 nm (for broader detection of platinum-bromo complexes).
Reduction Reaction and Sample Analysis
-
In a clean vial, mix a known concentration of the this compound working solution with the chosen reducing agent (e.g., ascorbic acid). A typical starting concentration for the platinum complex could be in the range of 50-100 µM.
-
Initiate the reaction by adding the reducing agent and start a timer.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to prevent further reduction before injection.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatograms and integrate the peak areas for the Platinum(IV) and Platinum(II) species.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in tables for clear comparison and interpretation.
Table 1: HPLC Retention Times of Platinum-Bromide Complexes
| Analyte | Platinum Species | Retention Time (min) |
| Peak 1 | [PtBr₄]²⁻ (Platinum(II) bromide) | 4.2 |
| Peak 2 | [PtBr₆]²⁻ (this compound) | 6.8 |
Table 2: Kinetics of this compound Reduction by Ascorbic Acid
| Time (min) | Peak Area of [PtBr₆]²⁻ | Peak Area of [PtBr₄]²⁻ | % [PtBr₆]²⁻ Remaining |
| 0 | 1,250,000 | 0 | 100.0 |
| 5 | 985,000 | 260,000 | 78.8 |
| 15 | 610,000 | 635,000 | 48.8 |
| 30 | 305,000 | 940,000 | 24.4 |
| 60 | 95,000 | 1,150,000 | 7.6 |
| 120 | 10,000 | 1,235,000 | 0.8 |
Visualizations
Chemical Reaction Pathway
The reduction of this compound to Platinum(II) bromide is a key chemical transformation.
Caption: Chemical reduction of hexabromoplatinate(IV) to tetrabromoplatinate(II).
Experimental Workflow
A systematic workflow is essential for reproducible results in the HPLC analysis of the reduction reaction.
Caption: Workflow for the HPLC analysis of Pt(IV)Br₄ reduction.
References
Application Notes and Protocols for NMR Spectroscopy in the Study of Platinum(IV) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platinum(IV) complexes are a promising class of anticancer prodrugs, designed to overcome the limitations of traditional Platinum(II) therapies like cisplatin (B142131).[1][2] Their octahedral geometry and +4 oxidation state render them more inert in the bloodstream, potentially reducing side effects. Activation occurs via reduction to the active Pt(II) species within the tumor microenvironment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and study of these complexes, offering detailed insights into their structure, stability, reduction kinetics, and interactions with biological targets.[3][4] This document provides detailed application notes and protocols for utilizing NMR spectroscopy in the research and development of Pt(IV) anticancer agents.
Application Note 1: Structural Characterization and Purity Assessment
NMR spectroscopy is the primary technique for confirming the successful synthesis, structure, and purity of Pt(IV) complexes in solution. Key nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt provide a comprehensive picture of the complex.
-
¹H NMR: Provides information on the organic ligands coordinated to the platinum center. A general downfield shift of proton resonances is often observed upon oxidation from Pt(II) to Pt(IV), which is a quick indicator of a successful oxidation reaction.[5][6]
-
¹⁹⁵Pt NMR: This is a powerful method for studying platinum complexes due to the high sensitivity of the ¹⁹⁵Pt chemical shift to the metal's oxidation state and coordination environment.[7][8] The ¹⁹⁵Pt chemical shift range is vast (over 13,000 ppm), allowing for clear differentiation between Pt(II) and Pt(IV) species and various Pt(IV) complexes.[9][10][11] Pt(IV) complexes typically resonate significantly downfield compared to their Pt(II) counterparts.[5]
-
¹⁵N NMR: For complexes with nitrogen-containing ligands (e.g., am(m)ines), ¹⁵N NMR, often detected indirectly via [¹H, ¹⁵N] HSQC experiments, is highly valuable. The ¹J(¹⁹⁵Pt-¹⁵N) coupling constants and ¹⁵N chemical shifts are sensitive to the nature of the ligand trans to the nitrogen atom, aiding in stereochemical assignments.[1][12][13]
-
2D NMR (HSQC, HMBC, COSY): These techniques are used to assign proton and carbon signals unambiguously and to confirm the connectivity of atoms within the ligands and their coordination to the platinum center.[6][14]
Quantitative Data: Representative NMR Chemical Shifts
The following table summarizes typical NMR data for the characterization of Pt(IV) complexes. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Complex | Nucleus | Solvent | Chemical Shift (δ) / ppm | J-Coupling / Hz | Reference |
| cis,trans,cis-[Pt(N₃)₂(OH)₂(NH₃)₂] | ¹⁵N | D₂O | Varies with pH | - | [1] |
| Cis-1 (Pt(IV) with metronidazole (B1676534) ligands) | ¹H | DMSO-d₆ | 8.16 (imidazole H), 5.09 (OH), 4.46 (CH₂), 3.72 (CH₂), 2.58 (CH₃) | J(¹⁹⁵Pt-¹H) = 15.26 | [15] |
| Trans-1 (Pt(IV) with metronidazole ligands) | ¹H | DMSO-d₆ | 8.31 (imidazole H), 5.19 (OH), 4.58 (CH₂), 3.79 (CH₂), 3.04 (CH₃) | J(¹⁹⁵Pt-¹H) = 17.78 | [15] |
| Pyrenebutyrate Pt(IV) Complex 1 (monosubstituted) | ¹⁹⁵Pt | DMSO-d₆ | 1048 | - | [2] |
| Pyrenebutyrate Pt(IV) Complex 2 (bis-substituted) | ¹⁹⁵Pt | DMSO-d₆ | 1224 | - | [2] |
| Adamantyl Pt(IV) Prodrug 1 | ¹⁹⁵Pt | D₂O | 1250.5 | - | [16] |
| [PtCl₆]²⁻ (Reference) | ¹⁹⁵Pt | D₂O/HCl | 0 (by definition) | - | [9][11] |
| [PtCl₅(H₂O)]⁻ | ¹⁹⁵Pt | D₂O | 510 | - | [9] |
Experimental Workflow: Structural Elucidation
Protocol 1: Standard NMR for Structural Characterization
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Pt(IV) complex for ¹H NMR or >20 mg for ¹³C and ¹⁹⁵Pt NMR.[17][18]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean vial.[17]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18]
-
Cap the NMR tube securely.
-
-
Data Acquisition (General Guidelines):
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard ¹H spectrum. Reference the spectrum to the residual solvent signal or an internal standard like TMS.[5]
-
¹⁹⁵Pt NMR: Acquire a ¹D ¹⁹⁵Pt{¹H} spectrum. Use an external reference, typically a sealed capillary containing K₂PtCl₆ or Na₂PtCl₆ in D₂O (δ = 0 ppm).[5][11] Due to the large chemical shift range, ensure the spectral width is adequate. Longer acquisition times or more concentrated samples may be necessary due to the lower sensitivity compared to ¹H.[11]
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity. Use gradient-selected versions of these experiments for best results.[14]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Integrate ¹H signals to determine relative proton counts.
-
Assign all signals based on chemical shifts, coupling patterns, and 2D correlations.
-
Compare the observed ¹⁹⁵Pt chemical shift to literature values to confirm the Pt(IV) oxidation state.[2][5]
-
Application Note 2: Monitoring Prodrug Activation by Reduction
A key feature of Pt(IV) prodrugs is their activation by reduction to cytotoxic Pt(II) species. NMR is an ideal technique to monitor this process in real-time, providing kinetic and mechanistic information. The reduction can be followed by observing the disappearance of the Pt(IV) signals and the appearance of new signals corresponding to the Pt(II) complex and the released axial ligands.
¹⁹⁵Pt NMR is particularly effective for this application, as the chemical shift difference between the Pt(IV) starting material and the Pt(II) product is typically thousands of ppm.[2][5] ¹H NMR can also be used to track the release of the axial ligands.[2]
Quantitative Data: ¹⁹⁵Pt Chemical Shift Changes Upon Reduction
| Complex / Species | Oxidation State | Solvent | Chemical Shift (δ) / ppm | Reference |
| Pyrenebutyrate Pt(IV) Complex 1 | Pt(IV) | DMSO-d₆ | 1048 | [2] |
| Reduction Product (Cisplatin-like) | Pt(II) | DMSO-d₆ | ~ -2100 to -2300 | [2][19] |
| Pt(IV)-bis(benzoato) complex | Pt(IV) | - | -562 | [5] |
| Pt(II) precursor of bis(benzoato) complex | Pt(II) | - | -2698 | [5] |
Logical Diagram: Pt(IV) Prodrug Activation Pathway
Protocol 2: NMR-Based Pt(IV) Reduction Assay
-
Sample Preparation:
-
Prepare a stock solution of the Pt(IV) complex at a known concentration (e.g., 5 mM) in an appropriate deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4).
-
Prepare a stock solution of the biological reductant (e.g., ascorbic acid or glutathione) at a higher concentration (e.g., 50 mM) in the same deuterated buffer.
-
-
Data Acquisition:
-
Transfer 0.6 mL of the Pt(IV) complex solution to an NMR tube.
-
Acquire an initial ¹⁹⁵Pt and/or ¹H NMR spectrum (t=0) at a controlled temperature (e.g., 37 °C).
-
Inject a specific volume of the reductant stock solution into the NMR tube to initiate the reaction (e.g., to achieve a 2:1 reductant:Pt ratio).[20]
-
Immediately begin acquiring a series of 1D spectra (either ¹⁹⁵Pt or ¹H) at regular time intervals to monitor the reaction progress.[2]
-
-
Data Analysis:
-
Process the time-course NMR data.
-
Integrate the signals corresponding to the Pt(IV) starting material and the Pt(II) product in the ¹⁹⁵Pt spectra, or the signals of the free and coordinated axial ligands in the ¹H spectra.
-
Plot the concentration or relative integral of the Pt(IV) species versus time to determine the reduction kinetics (e.g., half-life of the prodrug).
-
Application Note 3: Studying Interactions with Biomolecules
Understanding how Pt(IV) complexes or their activated Pt(II) forms interact with biological macromolecules like proteins is crucial for drug development. NMR is uniquely suited for studying these interactions in solution, providing information on binding sites and affinities at atomic resolution.[21][22]
-
Chemical Shift Perturbation (CSP): This is a widely used method for mapping binding interfaces.[23][24] A 2D [¹H,¹⁵N] HSQC spectrum of an ¹⁵N-isotopically labeled protein is recorded in the absence and presence of the platinum complex. Amide resonances (one for each amino acid residue) that shift upon addition of the complex identify residues in the binding site or those undergoing conformational changes.
-
Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size.[25][26] DOSY can be used to confirm binding, as the diffusion coefficient of a small molecule (the platinum complex) will decrease upon binding to a large protein, causing its signals to align with the protein's signals in the DOSY plot.[27]
Experimental Workflow: Protein Interaction Study via CSP
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy of anticancer platinum drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 195Pt NMR—theory and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. 195Pt NMR--theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. 1H and 195Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR studies of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 24. NMR Methods for Structural Characterization of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. osti.gov [osti.gov]
- 26. Adding diffusion ordered NMR spectroscopy (DOSY) to the arsenal for characterizing paramagnetic complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Application Notes: Platinum(IV) Bromide in Anticancer Drug Development
Introduction
Platinum-based chemotherapeutics are a cornerstone of modern oncology, with compounds like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) used in the treatment of over 40% of all cancer patients.[1] These traditional drugs are platinum(II) complexes that exert their cytotoxic effects primarily by binding to nuclear DNA, which ultimately triggers apoptosis.[2][3] However, their clinical utility is often limited by severe side effects, including nephrotoxicity, and the development of intrinsic or acquired drug resistance.[1]
To address these limitations, researchers have turned to platinum(IV) complexes. These octahedral compounds are kinetically inert and act as prodrugs, offering several advantages over their square planar platinum(II) counterparts.[2][4][5] They are more stable in the bloodstream, reducing premature reactions with biomolecules and associated side effects. The Pt(IV) center must be reduced to the active Pt(II) form to exert its anticancer effect, a process that occurs preferentially within the reductive intracellular environment of tumor cells.[5][6][7] The two additional axial ligands on the octahedral Pt(IV) complex can be modified to fine-tune the compound's physicochemical properties, such as lipophilicity, stability, and reduction rate, and can even carry other bioactive molecules to create dual-action drugs.[1][2][8] This design flexibility opens avenues for developing orally administered platinum drugs and agents capable of overcoming cisplatin resistance.[1][7][9]
Section 1: Mechanism of Action
The primary mechanism of action for Pt(IV) complexes is based on the "activation-by-reduction" prodrug concept.[5] These compounds are designed to be relatively unreactive until they enter a cancer cell.
-
Cellular Uptake and Activation : The Pt(IV) complex, often designed with increased lipophilicity, enters the cell. Inside the cell, the hypoxic and reductive environment, rich in biological reductants like glutathione (B108866) (GSH) and ascorbic acid, facilitates the reduction of the Pt(IV) center to the more reactive Pt(II) state.[9] This reduction process releases the two axial ligands.[5]
-
DNA Damage : The newly formed Pt(II) complex, which is often a known cytotoxic agent like cisplatin, undergoes aquation.[10] In this step, labile ligands (like chloride or bromide) are replaced by water molecules, creating a highly reactive species. This activated complex then binds to nuclear DNA, forming intra-strand and inter-strand crosslinks, primarily at the N7 position of guanine (B1146940) bases.[3][10]
-
Induction of Apoptosis : These DNA lesions distort the double helix structure, inhibiting DNA replication and transcription.[3][11] Cellular machinery recognizes this damage, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in programmed cell death.[2][3]
A novel, non-DNA-targeted mechanism has also been identified where platinum compounds directly inhibit Signal Transducer and Activator of Transcription (STAT) protein signaling.[12] By blocking the binding of phospho-tyrosine to SH2 domains, these compounds prevent STAT activation and the subsequent transcription of pro-survival and anti-apoptotic genes.[12]
References
- 1. Current Status for Oral Platinum (IV) Anticancer Drug Development [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsssr.com [ijsssr.com]
- 5. researchgate.net [researchgate.net]
- 6. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer platinum (IV) prodrugs with novel modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.med.muni.cz [www2.med.muni.cz]
- 10. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action [mdpi.com]
- 12. Direct inhibition of STAT signaling by platinum drugs contributes to their anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Platinum(IV) Bromide in Solution
Welcome to the technical support center for Platinum(IV) bromide (PtBr₄). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a freshly prepared this compound solution?
A1: A freshly prepared solution of this compound in a suitable solvent, such as hydrobromic acid or a potassium bromide solution, should be a brown or brownish-red color. The intensity of the color will depend on the concentration of the solution.
Q2: In which solvents is this compound soluble?
A2: this compound has limited solubility in water and ethanol (B145695).[1] It is, however, soluble in hydrobromic acid and aqueous solutions of potassium bromide.[1] The presence of excess bromide ions helps to stabilize the hexabromoplatinate(IV) complex, [PtBr₆]²⁻, enhancing solubility.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two primary degradation pathways for this compound in solution are reduction and hydrolysis.
-
Reduction: Platinum(IV) can be reduced to the more labile Platinum(II) state. This can be initiated by reducing agents present in the solvent or impurities, and can also be influenced by light.
-
Hydrolysis: In aqueous solutions, the bromide ligands can be substituted by water molecules, leading to the formation of various aqua-bromo Platinum(IV) complexes.[2] This process can alter the reactivity and stability of the compound and is known to be accelerated by light.[3]
Q4: How does pH affect the stability of this compound solutions?
A4: While specific data on the pH stability of PtBr₄ is limited, the stability of platinum complexes, in general, can be pH-dependent. In acidic solutions, the formation of the stable [PtBr₆]²⁻ complex is favored in the presence of excess bromide. Changes in pH can influence hydrolysis rates and the speciation of platinum complexes in solution. For instance, in neutral or alkaline solutions, the oxidation of bromide can lead to the formation of hypobromous acid, which could potentially interact with the platinum complex.[4]
Q5: Should I be concerned about the photostability of my this compound solution?
A5: Yes, photostability is a significant concern. Exposure to light, particularly UV light, can accelerate both the reduction of Pt(IV) to Pt(II) and the hydrolysis of the complex.[3] It is crucial to protect solutions from light to maintain their integrity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Unexpected Color Change
-
Symptom: The solution changes color from the initial brown/brownish-red to yellow or becomes lighter over time.
-
Possible Cause: This color change often indicates the reduction of Platinum(IV) to Platinum(II). The resulting Pt(II) bromo complexes are typically yellow.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvent used is free from reducing impurities. Use high-purity, recently opened solvents.
-
Protect from Light: Immediately store the solution in an amber vial or wrap the container with aluminum foil to prevent photo-induced reduction.
-
Maintain Excess Bromide: The presence of excess bromide ions can help stabilize the Pt(IV) oxidation state. Consider preparing the solution in hydrobromic acid or a potassium bromide solution.
-
Monitor with UV-Vis Spectroscopy: Use UV-Vis spectroscopy to monitor the characteristic absorbance peaks of Pt(IV) and Pt(II) species to confirm the reduction. The hexabromoplatinate(IV) ion, [PtBr₆]²⁻, has a characteristic absorbance that can be monitored.
-
Issue 2: Precipitation in the Solution
-
Symptom: A solid precipitate forms in the this compound solution.
-
Possible Cause:
-
Low Solubility: If the solvent is not appropriate (e.g., water or ethanol without sufficient complexing agents), the PtBr₄ may precipitate out.[1]
-
Hydrolysis Products: Hydrolysis can lead to the formation of less soluble aqua-bromo platinum species.
-
Temperature Effects: Changes in temperature can affect the solubility of the compound.
-
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a solvent in which PtBr₄ is readily soluble, such as hydrobromic acid or a concentrated potassium bromide solution.
-
Control Temperature: Store the solution at a constant and appropriate temperature. Check the solubility data for your specific solvent system at different temperatures if available.
-
Re-dissolution: If precipitation occurs, gentle warming and agitation may help to re-dissolve the compound, provided it has not undergone chemical degradation.
-
Filtration: If the precipitate is suspected to be an impurity or a degradation product, it may be necessary to filter the solution before use, after confirming the concentration of the filtrate.
-
Data Presentation
The stability of this compound in solution is influenced by several factors. The following tables summarize the expected stability under different conditions.
Table 1: Influence of Solvent on PtBr₄ Stability
| Solvent | Expected Stability | Recommendations |
| Water | Low | Not recommended for long-term storage due to low solubility and potential for hydrolysis. |
| Ethanol | Low | Not recommended due to low solubility.[1] |
| Hydrobromic Acid (HBr) | High | Recommended. The common ion effect from bromide helps to stabilize the [PtBr₆]²⁻ complex. |
| Potassium Bromide (KBr) Solution | High | Recommended. Similar to HBr, the excess bromide ions enhance stability. |
Table 2: Influence of Environmental Factors on PtBr₄ Solution Stability
| Factor | Effect on Stability | Recommendations |
| Light Exposure | Decreases stability (promotes reduction and hydrolysis) | Store solutions in amber containers or wrapped in foil.[3] |
| Elevated Temperature | May decrease stability (accelerates degradation) | Store solutions at a cool and constant temperature. |
| pH | Can influence stability (affects hydrolysis and speciation) | For aqueous-based systems, maintain an acidic pH and an excess of bromide ions. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a 10 mM PtBr₄ solution in 1 M hydrobromic acid.
Materials:
-
This compound (PtBr₄)
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Deionized water
-
Volumetric flasks (appropriate sizes)
-
Pipettes
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment.
-
Prepare 1 M HBr: Carefully add the required volume of concentrated HBr to deionized water in a volumetric flask to achieve a final concentration of 1 M. Allow the solution to cool to room temperature.
-
Weigh PtBr₄: Accurately weigh the required amount of PtBr₄ using an analytical balance. For a 10 mL solution of 10 mM PtBr₄, you will need 0.05147 g.
-
Dissolution: Transfer the weighed PtBr₄ to a 10 mL volumetric flask.
-
Add Solvent: Add a small amount of the 1 M HBr solution to the flask and gently swirl to dissolve the solid.
-
Bring to Volume: Once the solid is completely dissolved, carefully add the 1 M HBr solution to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, dry, and clearly labeled amber glass vial for storage. Store in a cool, dark place.
Protocol 2: Spectrophotometric Determination of this compound Concentration
This protocol provides a general method for determining the concentration of a Pt(IV) solution using UV-Visible spectrophotometry. The hexabromoplatinate(IV) ion, [PtBr₆]²⁻, has a characteristic absorbance in the UV region. A similar complex, hexachloroplatinate(IV) ([PtCl₆]²⁻), has a known absorbance maximum at 260 nm.[5] The exact wavelength for [PtBr₆]²⁻ should be determined by scanning the UV-Vis spectrum of a freshly prepared standard solution.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
1 M Hydrobromic acid (for blank and dilutions)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of PtBr₄ in 1 M HBr by accurately diluting the stock solution from Protocol 1. A typical concentration range could be from 0.01 mM to 0.1 mM.
-
Determine λmax: Scan one of the standard solutions (e.g., 0.05 mM) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a quartz cuvette with the 1 M HBr solution to be used as a blank. Place it in the spectrophotometer and zero the instrument at the determined λmax.
-
Measure Absorbance of Standards: Measure the absorbance of each of the prepared standard solutions at the λmax.
-
Create Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity.
-
Measure Absorbance of Unknown Sample: Measure the absorbance of the unknown PtBr₄ solution (diluted if necessary to fall within the range of the calibration curve).
-
Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the unknown sample.
Mandatory Visualizations
References
- 1. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Analysis of the Composition of Bromide Anion Oxidation Products in Aqueous Solutions with Different pH via Rotating Ring-Disk Electrode Method | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Platinum(IV) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Platinum(IV) bromide (PtBr₄), focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The primary starting materials for this compound synthesis are typically metallic platinum or a platinum(II) salt, which is then oxidized in the presence of bromide ions. Common precursors include hexachloroplatinic acid (H₂PtCl₆) which can be converted to hexabromoplatinic acid (H₂PtBr₆), or directly from platinum metal.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is a dark brown to black crystalline solid.[1] Any significant deviation from this appearance may indicate the presence of impurities.
Q3: What is the thermal stability of this compound?
A3: this compound is sensitive to high temperatures and decomposes at approximately 180°C.[2][3] This is a critical parameter to control during the synthesis and purification steps to prevent product loss.
Q4: What are the general principles for purifying this compound?
A4: Recrystallization is the most common method for purifying solid inorganic compounds like this compound.[4][5][6][7] This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[4][5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve the reaction yield and product quality.
Issue 1: Low or No Yield of this compound
Possible Causes:
-
Incomplete Oxidation of Platinum: The oxidation of platinum from its starting state (0 or +2) to +4 may be inefficient.
-
Decomposition of Product: Excessive heating during the reaction or workup can lead to the thermal decomposition of PtBr₄.[2][3]
-
Hydrolysis of Platinum Complexes: The presence of water can lead to the formation of platinum aqua complexes, which may not readily convert to the desired bromide product.
-
Suboptimal Reactant Concentrations: The molar ratios of the platinum precursor, bromide source, and oxidizing agent are critical for driving the reaction to completion.
Solutions:
| Parameter | Recommendation |
| Reaction Temperature | Maintain the reaction temperature below the decomposition temperature of PtBr₄ (180°C).[2][3] A moderately elevated temperature may be necessary to increase the reaction rate, but careful control is essential. |
| Reactant Molar Ratios | Use a stoichiometric excess of the brominating agent (e.g., HBr, Br₂) to ensure complete conversion of the platinum precursor. |
| Solvent | Use anhydrous solvents to minimize the hydrolysis of platinum species. If an aqueous medium is necessary, subsequent steps to remove water are crucial. |
| Reaction Time | Allow sufficient time for the reaction to go to completion. Monitor the reaction progress using appropriate analytical techniques if possible. |
Issue 2: Product is an Unusual Color (e.g., reddish-brown instead of dark brown/black)
Possible Causes:
-
Presence of Platinum(II) Bromide (PtBr₂): Incomplete oxidation can result in the presence of PtBr₂, which is a brownish-green to brown solid.
-
Formation of Complex Platinum Salts: Side reactions can lead to the formation of complex salts containing bromide and other ligands.
-
Contamination with Starting Materials: Unreacted platinum precursors can affect the color of the final product.
Solutions:
| Parameter | Recommendation |
| Oxidation Step | Ensure a sufficiently strong oxidizing environment. This may involve adjusting the concentration of the oxidizing agent or the reaction temperature (while staying below the decomposition point). |
| Purification | Recrystallization is an effective method to separate PtBr₄ from many impurities.[4][5][6][7][8] The choice of solvent is critical; it should dissolve PtBr₄ at high temperatures but have limited solubility at lower temperatures, while impurities should ideally remain soluble at all temperatures. |
| Washing | After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual impurities from the crystal surfaces.[4] |
Experimental Protocols
While a universally high-yield protocol is highly dependent on laboratory-specific conditions, the following outlines a general methodology based on common synthetic routes.
Synthesis of this compound from Hexabromoplatinic Acid
This method involves the dehydration of hexabromoplatinic acid (H₂PtBr₆), which can be prepared by treating hexachloroplatinic acid with hydrobromic acid.
Methodology:
-
Preparation of H₂PtBr₆: Dissolve hexachloroplatinic acid (H₂PtCl₆·xH₂O) in an excess of concentrated hydrobromic acid (HBr). Gently heat the solution to drive off HCl and water. Repeatedly add HBr and evaporate until the solution is free of chloride ions.
-
Dehydration: Carefully heat the resulting H₂PtBr₆ solution under vacuum to remove water and excess HBr. The temperature should be gradually increased but kept below 180°C to avoid decomposition of the final product.[2][3]
-
Isolation: The resulting solid is crude this compound.
-
Purification: Purify the crude PtBr₄ by recrystallization from a suitable solvent.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of Platinum(IV) bromide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Platinum(IV) bromide (PtBr₄) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (PtBr₄) is an inorganic compound where platinum is in the +4 oxidation state.[1][2] It typically appears as a brown solid.[1] Its primary applications are in academic research and as a precursor for the synthesis of various platinum-containing catalysts and materials in organic synthesis.[1]
Q2: What are the main causes of this compound decomposition during a reaction?
The decomposition of this compound can be primarily attributed to two pathways:
-
Thermal Decomposition: PtBr₄ is thermally sensitive and can decompose upon heating. The reported decomposition temperature is approximately 180°C.[1] Thermal decomposition can lead to the release of irritating and corrosive gases, such as bromine and hydrogen bromide.
-
Reductive Decomposition: Platinum(IV) complexes are susceptible to reduction to the more reactive Platinum(II) species. This is a common decomposition pathway, especially in the presence of reducing agents, certain solvents, or upon exposure to light. The stability of Pt(IV) complexes is significantly influenced by the nature of their ligands.
Q3: What are the visible signs of this compound decomposition?
Visible signs of decomposition can include:
-
A color change in the reaction mixture, often to a darker or unexpected color.
-
The formation of a precipitate, which could be elemental platinum or a Pt(II) species.
-
The evolution of a brownish gas, indicative of bromine release.
Q4: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[3][4][5] The container should be tightly sealed to prevent exposure to moisture and air.[3] For long-term storage, refrigeration (2–8°C) is recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction failure or low yield. | Decomposition of PtBr₄. | 1. Temperature Control: Ensure the reaction temperature is well below the decomposition temperature of PtBr₄ (180°C). Use a temperature-controlled reaction setup. 2. Inert Atmosphere: PtBr₄ can be sensitive to air and moisture.[6][7][8][9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. 3. Solvent Choice: Use dry, degassed solvents. Protic or coordinating solvents can potentially promote decomposition. Consider using non-polar, aprotic solvents. |
| Unexplained side products are observed. | Reaction with solvent or impurities. | 1. Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Impurities in the solvent can react with the platinum complex. 2. Reagent Purity: Verify the purity of all starting materials. |
| Color of the reaction mixture changes unexpectedly. | Reduction of Pt(IV) to Pt(II). | 1. Exclusion of Reducing Agents: Ensure no unintended reducing agents are present in the reaction mixture. This includes certain additives or impurities in the starting materials. 2. Light Sensitivity: Protect the reaction from light, as photochemical reduction can occur. Wrap the reaction vessel in aluminum foil. |
| Precipitate forms during the reaction. | Formation of insoluble Pt(II) species or elemental platinum. | 1. Solubility Check: Ensure that the expected product is soluble in the chosen solvent at the reaction temperature. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. This will help in diagnosing the decomposition pathway. |
Data Presentation
The stability of Platinum(IV) complexes is highly dependent on the ligands and the reaction environment. The following table summarizes kinetic data for bromide exchange in platinum complexes, which can provide insights into the lability and potential decomposition pathways of this compound.
| Complex | Reaction Condition | Rate Constant (k') | Rate Constant (k'') | Reference |
| cis-PtBr₄(H₂O)₂ | Bromide anation in the presence of Br₂ at 25°C | (3.5 ± 0.9) s⁻¹ M⁻¹ | (204 ± 7) s⁻¹ M⁻² | [10] |
| trans-PtBr₄(H₂O)₂ | Bromide anation in the presence of PtBr₄²⁻ at 25°C | - | (105 ± 5) s⁻¹ | [10] |
Note: The rate law for these reactions is complex, with k' and k'' representing different reaction pathways. This data is for aqueous systems and may differ in organic solvents.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Upon receipt, store this compound in its original, tightly sealed container in a cool, dry, and dark place.[3][4][5] For long-term stability, refrigeration at 2-8°C is recommended.[4]
-
Handling: All handling of solid this compound should be performed in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Weighing: Weigh the required amount of PtBr₄ in a clean, dry container, minimizing its exposure to the atmosphere. For reactions sensitive to air and moisture, weigh the solid inside a glovebox.[11]
-
Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste disposal guidelines.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol is recommended for reactions where the stability of this compound is critical.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[6]
-
Assembly: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and magnetic stir bar) while it is still warm and immediately place it under a positive pressure of inert gas.[6]
-
Purging the System: Connect the assembled apparatus to a Schlenk line and perform at least three vacuum-backfill cycles to remove any residual air and moisture.[7][8]
-
Adding Reagents:
-
Solid PtBr₄: If weighed outside a glovebox, add it to the flask under a positive flow of inert gas. If weighed in a glovebox, the flask can be sealed and then attached to the Schlenk line.[11]
-
Solvents and Liquid Reagents: Use dry, degassed solvents. Transfer them to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.[6][12]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler.[6][8]
-
Work-up: Quench and work up the reaction as required, being mindful that the products may also be air- or moisture-sensitive.
Mandatory Visualization
Caption: Workflow for handling this compound in an air-sensitive reaction.
Caption: Logical diagram for troubleshooting PtBr₄ decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum bromide (PtBr4) | Br4Pt | CID 111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Platinum(IV) Bromide Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Platinum(IV) bromide (PtBr₄) in their catalytic reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound in catalysis?
A1: this compound is a versatile catalyst precursor, primarily used in C-H bond activation and functionalization, cross-coupling reactions, and hydrosilylation.[1][2] Its Pt(IV) oxidation state plays a crucial role in catalytic cycles that may involve Pt(II)/Pt(IV) intermediates.
Q2: What is the general solubility of this compound?
A2: this compound is characterized as a dark brown to black solid with low solubility in water but is more soluble in organic solvents.[1] This property is an important consideration when selecting a solvent system for your reaction.
Q3: My reaction is not proceeding. What are the common initial troubleshooting steps?
A3: For a stalled reaction, first verify the integrity of your starting materials and reagents. Ensure your solvent is anhydrous and appropriately degassed, as oxygen can deactivate the catalyst. Confirm that the reaction temperature is optimal for the specific transformation. Finally, assess the catalyst's activity; it may have decomposed or require an activation step.
Q4: How does the choice of ligands affect PtBr₄ catalysis?
A4: Ligands are pivotal in tuning the reactivity and selectivity of platinum catalysts.[3] They can influence the electronic and steric environment of the platinum center, affecting the rates of oxidative addition and reductive elimination. The choice of ligand can also impact catalyst stability and prevent deactivation.[3]
Q5: What are common signs of catalyst deactivation, and how can it be prevented?
A5: Catalyst deactivation can manifest as a gradual decrease in reaction rate or a complete halt of the reaction. Common causes include the formation of inactive platinum species (e.g., platinum black), poisoning by impurities, or coking (formation of carbonaceous deposits on the catalyst surface).[4][5] To prevent deactivation, ensure high purity of all reagents and solvents, maintain an inert atmosphere, and optimize the reaction temperature to avoid thermal decomposition.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of this compound. - Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. - Consider an in-situ reduction step if a Pt(II) active species is required for your specific reaction. |
| Inadequate Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). However, be aware that excessive catalyst can sometimes lead to side reactions. |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Poor Solvent Choice | - Screen a range of anhydrous, degassed solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile). PtBr₄ has better solubility in organic solvents than in water.[1] |
| Ligand Inhibition or Unsuitability | - If using a ligand, it might be binding too strongly or not promoting the catalytic cycle. Screen a different class of ligands (e.g., phosphines, N-heterocyclic carbenes). |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Starting Materials | - Lower the catalyst loading. - Ensure the reaction is strictly anaerobic. - Optimize the stoichiometry of the reactants. |
| Hydrodehalogenation (if applicable) | - Use a weaker base or a non-protic solvent. - Lower the reaction temperature. |
| Decomposition of Product or Starting Material | - Lower the reaction temperature. - Reduce the reaction time and monitor progress closely using techniques like TLC or GC-MS. |
Problem 3: Catalyst Deactivation (e.g., formation of platinum black)
| Possible Cause | Suggested Solution |
| Presence of Oxygen or Water | - Use rigorously degassed solvents and reagents. - Maintain a positive pressure of an inert gas throughout the reaction. |
| High Reaction Temperature | - Reduce the reaction temperature to the minimum required for efficient conversion. |
| Impurities in Reagents or Solvents | - Use high-purity, catalyst-grade reagents and solvents. |
| Coke Formation | - Consider co-feeding a small amount of hydrogen if applicable to your reaction type, as this can sometimes mitigate coking.[4] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide generalized starting points for optimization based on common practices in platinum and palladium-catalyzed reactions.
Table 1: General Optimization Parameters for PtBr₄ Catalysis
| Parameter | Typical Starting Range | Optimization Strategy |
| Catalyst Loading | 1 - 5 mol% | Screen in 1 mol% increments. Higher loading may be needed for challenging substrates, but can also lead to side reactions. |
| Temperature | 80 - 140 °C | Start at 80 °C and increase in 20 °C increments. Monitor for decomposition at higher temperatures. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Screen a variety of anhydrous, degassed solvents. Co-solvents may also be beneficial. |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | If using a ligand, start with a 1:1 or 2:1 ratio and screen higher ratios if catalyst instability is observed. |
| Base (if required) | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is highly reaction-dependent. Screen both inorganic and organic bases. |
Experimental Protocols
General Protocol for a Trial C-H Arylation Reaction
This protocol provides a starting point for the optimization of a C-H arylation reaction using this compound.
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Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the arene substrate (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add this compound (0.02 mmol, 2 mol%). If a ligand is used, add it at this stage (e.g., 0.04 mmol, 4 mol%).
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Solvent Addition: Add 5 mL of anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common pathways for platinum catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Overcoming Solubility Challenges of Platinum(IV) Bromide
Welcome to the technical support center for Platinum(IV) bromide (PtBr₄). This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: this compound is known for its generally low solubility in many common solvents. Its solubility in water is limited, and while it is more soluble in some organic solvents, it can still present challenges.[1] It is slightly soluble in ethanol (B145695) and diethyl ether.[2] The polymeric structure of solid PtBr₄, consisting of interconnected PtBr₆ octahedra, contributes to its low solubility.[2]
Q2: I've seen conflicting reports on the water solubility of PtBr₄. Can you clarify?
A2: There are indeed some conflicting reports. However, a reliable handbook value indicates that the solubility of this compound in water is approximately 0.41 g/100mL at 20°C.[2] Reports of high water solubility may be erroneous or refer to specific formulations or complexes. Due to its tendency to hydrolyze in aqueous solutions, it's crucial to consider the stability of the compound in water over time.[1]
Q3: Why is my this compound not dissolving even in organic solvents?
A3: Several factors could be at play. The dissolution rate may be very slow. Additionally, the choice of organic solvent is critical. While described as more soluble in organic solvents, its solubility is not universal across all organic liquids.[1] Polar aprotic solvents like DMF or DMSO may be more effective than nonpolar solvents. Furthermore, the dissolution of platinum halides is often facilitated by the presence of coordinating ligands.[3]
Q4: Can heating the solvent improve the solubility of PtBr₄?
A4: Gently heating the solvent can increase the rate of dissolution and the solubility of many compounds. However, caution is advised as this compound decomposes at 180°C.[2] When working with organic solvents, be mindful of their boiling points and potential hazards. For aqueous solutions, heating may also accelerate hydrolysis.
Q5: What are the safety precautions I should take when handling this compound and its solutions?
A5: this compound is a corrosive solid.[2] It is essential to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility problems with this compound.
Issue 1: Slow or Incomplete Dissolution in an Aqueous Medium
If you are observing slow or incomplete dissolution in water or other aqueous buffers, consider the following:
-
Problem: Low intrinsic solubility and potential for hydrolysis.
-
Solution Strategy: Enhance solubility through complexation. The addition of excess bromide ions can shift the equilibrium towards the formation of the more soluble hexabromoplatinate(IV) complex, [PtBr₆]²⁻.[4]
-
Recommended Action: Add a soluble bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr) to the aqueous solution. Alternatively, using hydrobromic acid (HBr) can also be effective and will maintain an acidic pH, which can suppress some hydrolysis pathways.
-
Issue 2: Poor Solubility in Organic Solvents
If this compound is not dissolving in your chosen organic solvent, here are some steps to take:
-
Problem: The solvent may not have the appropriate polarity or coordinating ability.
-
Solution Strategy 1: Solvent Selection: Switch to a polar, coordinating solvent.
-
Recommended Action: Attempt to dissolve the PtBr₄ in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents have a high polarity and are known to dissolve a wide range of inorganic salts.
-
-
Solution Strategy 2: Introduction of Coordinating Ligands: The dissolution of platinum compounds is often enhanced by the presence of donor ligands.[5][6]
-
Recommended Action: Add a halide salt that is soluble in your organic solvent, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the formation of a soluble [PtBr₆]²⁻ complex.
-
Quantitative Solubility Data
The available quantitative data for this compound solubility is limited. The table below summarizes the known values.
| Solvent | Formula | Solubility | Temperature (°C) | Reference |
| Water | H₂O | 0.41 g / 100 mL | 20 | [2] |
| Ethanol | C₂H₅OH | Slightly soluble | Not specified | [2] |
| Diethyl Ether | (C₂H₅)₂O | Slightly soluble | Not specified | [2] |
Experimental Protocols
Protocol 1: Dissolution of PtBr₄ in an Aqueous Medium via Complexation
This protocol details the steps to dissolve this compound in an aqueous solution using an excess of bromide ions.
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Preparation: In a fume hood, weigh the desired amount of this compound into a clean glass vial or flask.
-
Solvent Preparation: Prepare an aqueous solution containing a 5- to 10-fold molar excess of a soluble bromide salt (e.g., NaBr or KBr). For example, if you are dissolving 0.1 mmol of PtBr₄, prepare a solution with 0.5 to 1.0 mmol of NaBr in the desired volume of deionized water.
-
Dissolution: Add the bromide-containing solution to the PtBr₄ solid.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer at room temperature.
-
Observation: The dark solid should gradually dissolve to form a reddish-brown solution, indicative of the [PtBr₆]²⁻ complex. The dissolution may take some time. Gentle warming (e.g., to 40-50°C) can be applied to expedite the process.
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Filtration (Optional): If any particulate matter remains after prolonged stirring, the solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any insoluble impurities.
Protocol 2: Dissolution of PtBr₄ in an Organic Solvent
This protocol describes a general method for dissolving this compound in a polar organic solvent.
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Preparation: In a fume hood, weigh the desired amount of this compound into a clean, dry glass vial or flask.
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Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent such as DMF or DMSO.
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Agitation: Stir the mixture vigorously at room temperature.
-
Complexation (If Necessary): If the solid does not dissolve, add a soluble bromide salt compatible with the organic solvent, such as tetrabutylammonium bromide (TBAB), in a 2- to 4-fold molar excess. This will promote the formation of the soluble [PtBr₆]²⁻ complex.
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Gentle Heating (Optional): If necessary, the mixture can be gently warmed (e.g., to 40-60°C) with continuous stirring to aid dissolution.
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Final Solution: The resulting solution should be a clear, reddish-brown liquid.
Visualizations
Logical Workflow for Troubleshooting PtBr₄ Solubility
Caption: A flowchart for troubleshooting solubility issues of PtBr₄.
Experimental Workflow for Dissolution via Complexation
Caption: A stepwise workflow for dissolving PtBr₄ using complexation.
References
- 1. Platinum(IV) Bromo Aqua Complexes. Acid Hydrolysis Equilibria and Kinetics of Bromiide Anation | Lund University [lunduniversity.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5304359A - Dissolution of platinum group metals from materials containing said metals - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage guidelines for Platinum(IV) bromide
This technical support center provides essential guidelines for the safe handling and storage of Platinum(IV) bromide. It is intended for researchers, scientists, and drug development professionals. Please consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What is the proper way to store solid this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.
Q3: What are the visible signs of decomposition or contamination of this compound?
A3: this compound is a dark red or brownish-black crystalline solid.[1][3] Any significant change in color, or the presence of clumps due to moisture absorption, may indicate degradation or contamination.
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this compound is limited in the search results, related platinum halides are incompatible with strong oxidizing agents, chlorine, and active metals.[2][4] It is prudent to avoid these materials when working with this compound.
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] This should be done through an approved waste disposal plant.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction yield | Inertness of Platinum(IV) center: The d6 electron configuration of Pt(IV) makes it kinetically inert to ligand substitution. | - Consider using a Platinum(II) precursor and oxidizing it to Platinum(IV) in situ with bromine. - Reactions may require elevated temperatures (reflux) to proceed. Monitor the reaction for decomposition at higher temperatures. |
| Moisture contamination: this compound is hygroscopic. Absorbed water can interfere with reactions, particularly those sensitive to moisture. | - Handle this compound in an inert atmosphere (e.g., a glovebox). - Use anhydrous solvents and reagents. - Store the compound in a desiccator over a suitable drying agent. | |
| Poor solubility: The compound has limited solubility in some common organic solvents. | - Consult literature for appropriate solvent systems. This compound is soluble in water, but this may not be suitable for all reaction types.[3][5] | |
| Inconsistent results | Variability in material quality: The purity of this compound can affect reactivity. | - Use a fresh bottle from a reputable supplier. - If possible, characterize the starting material before use. |
| Decomposition of the compound: Exposure to high temperatures or incompatible substances can lead to decomposition. This compound decomposes at 180°C.[3] | - Avoid excessive heating. - Ensure all reactants and solvents are compatible. | |
| Difficulty in product purification | Formation of side products: Reactions may yield a mixture of products, complicating isolation. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product. - Employ appropriate chromatographic or recrystallization techniques for purification. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | PtBr4 | [3] |
| Molar Mass | 514.694 g/mol | [3] |
| Appearance | Brownish-black crystals | [3] |
| Decomposition Temperature | 180°C | [3] |
| Solubility in Water | 0.41 g/100mL @ 20°C | [3] |
| Solubility in other solvents | Slightly soluble in ethanol (B145695) and diethyl ether | [3] |
Experimental Protocols
Synthesis of a Generic Platinum(IV) Diamine Complex
This protocol is a representative example of a ligand substitution reaction with this compound.
Objective: To synthesize a generic Platinum(IV) complex with a bidentate diamine ligand.
Materials:
-
This compound (PtBr4)
-
Bidentate diamine ligand (e.g., ethylenediamine)
-
Anhydrous, non-coordinating solvent (e.g., acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile (B52724) to the flask via a syringe. Stir the suspension.
-
Ligand Addition: In a separate flask, dissolve the bidentate diamine ligand in anhydrous acetonitrile.
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Reaction: Slowly add the ligand solution to the stirring suspension of this compound at room temperature.
-
Heating: If no reaction is observed at room temperature, slowly heat the reaction mixture to reflux. Monitor the reaction progress by a suitable technique (e.g., TLC, NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Characterization: Characterize the product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Visualizations
Caption: Workflow for Handling and Storing this compound.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
Platinum(IV) Bromide: A Technical Safety Guide for Researchers
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Platinum(IV) bromide (PtBr₄). Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive solid.[1][2] The primary hazards include:
-
Severe Skin Burns and Eye Damage: Direct contact can cause serious chemical burns.[1][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[4]
-
Sensitization: Some platinum compounds may cause skin sensitization.[5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If dust cannot be controlled, a NIOSH-approved respirator is recommended.[6]
Q3: I've spilled a small amount of this compound powder on the lab bench. What should I do?
A3: For small spills:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear Appropriate PPE: Ensure you are wearing your full PPE.
-
Clean-up: Gently sweep the solid material into a designated, labeled waste container. Avoid creating dust.[2][7]
-
Decontaminate: Wipe the area with a damp cloth.
-
Dispose: Dispose of the waste and cleaning materials as hazardous waste according to your institution's protocols.[1]
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It should be kept away from incompatible materials such as strong oxidizing agents.[7]
Q5: What should I do in case of accidental skin or eye contact?
A5: Immediate action is critical:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Q6: How should I dispose of waste containing this compound?
A6: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | PtBr₄ | [8][9] |
| Molecular Weight | 514.7 g/mol | [2][9] |
| Appearance | Brownish-black or dark red solid/crystals | [8][10] |
| Melting Point | Decomposes at 180°C | [8][11] |
| Solubility in Water | 0.41 g/100mL @ 20°C | [8] |
Table 2: Exposure Limits for Platinum Compounds
| Organization | Limit Type | Value | Reference |
| ACGIH | TWA | 0.002 mg/m³ | [1][7] |
| NIOSH | REL (TWA) | 0.002 mg/m³ | [1][6] |
| OSHA | PEL (Vacated) | 0.002 mg/m³ | [1][7] |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 99.99% (metals basis), Pt 37.1% min, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Platinum bromide - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Platinum bromide (PtBr4) | Br4Pt | CID 111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]
- 11. americanelements.com [americanelements.com]
Incompatible materials with Platinum(IV) bromide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Platinum(IV) bromide (PtBr₄). Below you will find frequently asked questions, troubleshooting guides, and safety protocols to ensure the safe and effective handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Upon thermal decomposition, it can release irritating and hazardous gases, such as hydrogen bromide.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a dry, cool, and well-ventilated area.[1][3] Keep the container tightly closed to prevent moisture absorption and degradation.[1][3]
Q3: Can I use standard stainless steel spatulas and reactor vessels with this compound?
Q4: Is this compound compatible with common organic solvents?
A4: this compound has limited solubility in water and is slightly soluble in ethanol (B145695) and diethyl ether.[4] While generally stable with many common laboratory solvents for short-term use in solution-based reactions, prolonged contact or heating with certain organic compounds, especially reducing agents, could lead to the reduction of the Platinum(IV) center and unintended reactions. Always conduct a small-scale test when using a new solvent system.
Q5: What are the signs of decomposition for this compound?
A5: Decomposition of this compound can be indicated by a change in color and the release of brownish, acrid fumes of bromine or hydrogen bromide, especially upon heating. It decomposes at temperatures around 180°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected color change or precipitation in reaction mixture. | Incompatibility with a reactant or solvent, leading to the reduction of Pt(IV) to a different oxidation state or formation of an insoluble complex. | 1. Review all reactants and solvents for potential incompatibilities (see Incompatible Materials section).2. Consider if any reactants are strong reducing agents.3. Analyze the precipitate to identify its composition. |
| Low or no catalytic activity. | The catalyst may be "poisoned" by certain functional groups or impurities in the reaction mixture. | 1. Ensure all reactants and solvents are of high purity.2. Be aware of common platinum catalyst poisons such as sulfur compounds, carbon monoxide, and halides.[5][6]3. Pretreat reactants to remove potential poisons if necessary. |
| Corrosion or etching of experimental apparatus. | Reaction of this compound with the material of the apparatus, possibly accelerated by moisture or elevated temperatures. | 1. Immediately discontinue use of the affected apparatus.2. Transfer the material to a container made of a known compatible material (e.g., glass, PTFE).3. For future experiments, select materials with higher chemical resistance. |
| Release of fumes or strong odor during handling or reaction. | Thermal or chemical decomposition of this compound. | 1. Ensure all operations are conducted in a well-ventilated fume hood.2. Check the temperature to ensure it is below the decomposition point (180°C).3. Review the reaction for any exothermic processes that could lead to localized heating. |
Incompatible Materials
Direct quantitative data on the reactivity of this compound with specific materials is limited. The following table summarizes general classes of incompatible materials based on information for platinum compounds and related halides.
| Material Category | Specific Examples | Nature of Incompatibility | Primary Hazard |
| Strong Oxidizing Agents | Peroxides (e.g., hydrogen peroxide), Nitric Acid, Halogens (e.g., F₂, Cl₂) | Potential for vigorous or explosive reactions. Platinum compounds can be sensitive to strong oxidizers.[3][7] | Fire, Explosion, Release of toxic fumes. |
| Strong Reducing Agents | Hydrides (e.g., sodium borohydride), Active Metals (e.g., Aluminum, Zinc powder), Formic Acid | Reduction of Pt(IV) to lower oxidation states, which can be highly exothermic. | Uncontrolled reaction, Formation of flammable byproducts (e.g., H₂). |
| Active Metals | Alkali metals (e.g., Lithium), Alkaline earth metals | Can react exothermically. | Fire, Explosion. |
| Halogenated Compounds | Carbon tetrachloride, Chloroform | Some platinum compounds are known to react with halogenated hydrocarbons, potentially forming unstable products. | Formation of shock-sensitive materials. |
| Catalyst Poisons | Sulfur compounds, Carbon Monoxide, Cyanides, Phosphates, Nitriles | Deactivation of catalytic sites by strong adsorption, rendering the platinum species ineffective for catalytic applications.[5][6] | Loss of experimental efficacy. |
| Bases | Strong bases (e.g., sodium hydroxide), Ammonia and amines | Can lead to the formation of platinum complexes or hydroxides, altering the chemical nature and reactivity of the compound. | Formation of potentially unstable ammine complexes. |
Experimental Protocols
Protocol: Material Compatibility Spot Test
This protocol provides a general method for assessing the short-term compatibility of a material with solid this compound.
Objective: To observe any immediate signs of reaction between this compound and a test material.
Materials:
-
This compound
-
Test material (e.g., a small coupon of stainless steel, a piece of plastic)
-
Glass petri dish or watch glass
-
Microscope or magnifying glass
-
Fume hood
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Place a small, clean, and dry sample of the test material in a glass petri dish inside a fume hood.
-
Carefully place a few crystals of this compound onto the surface of the test material.
-
Place a second, separate sample of the test material in the same petri dish as a control.
-
Cover the petri dish and leave it undisturbed for a period of 1-24 hours.
-
Periodically observe the interface between the this compound and the test material for any changes, such as:
-
Discoloration of the material or the this compound.
-
Gas evolution.
-
Corrosion or etching of the material's surface.
-
Melting or deformation of the material.
-
-
Use a microscope or magnifying glass for a more detailed examination of the surface.
-
Compare the test sample to the control sample to distinguish between a reaction and any environmental effects.
-
Record all observations, including the duration of the test.
Disclaimer: This spot test is for preliminary assessment only and does not simulate all potential experimental conditions (e.g., elevated temperature, pressure, presence of solvents).
Visualizations
Caption: Incompatibility pathways for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 99.99% (metals basis), Pt 37.1% min, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Platinum(IV) Bromide Reduction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reduction of Platinum(IV) bromide (PtBr₄).
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a dark brown to black solid.[1] It has low solubility in water but is more soluble in organic solvents, hydrobromic acid, and potassium bromide solutions.[1] The compound is known for its stability under standard conditions.[1]
Q2: What is the expected product of this compound reduction?
The reduction of this compound yields Platinum(II) bromide (PtBr₂), a dark green, water-insoluble powder.[2][3]
Q3: What are the common methods for monitoring the reduction of this compound?
Commonly used techniques include Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC).[4] These methods allow for the tracking of the disappearance of the Pt(IV) species and the appearance of the Pt(II) product.
Q4: What are some common reducing agents for Platinum(IV) complexes?
Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are frequently used biological reductants for Pt(IV) complexes.[4][5] Other potential reductants include glutathione (B108866) (GSH) and cysteine.[6]
Q5: How does the structure of a Platinum(IV) complex affect its reduction potential?
The reduction potential of a Platinum(IV) complex is influenced by its ligands. Generally, the ease of reduction is affected by the nature of both the axial and equatorial ligands.[7][8] For instance, the reduction potential can become more negative (making reduction more difficult) based on the specific ligands attached to the platinum center.[4]
Troubleshooting Guides
UV-Vis Spectroscopy Monitoring
| Problem | Possible Cause | Suggested Solution |
| No observable change in the UV-Vis spectrum over time. | 1. The reducing agent is not strong enough to reduce PtBr₄ under the current conditions. 2. The reaction is extremely slow. 3. Incorrect wavelength range is being monitored. | 1. Increase the concentration of the reducing agent or try a stronger reductant. 2. Gently heat the reaction mixture or increase the reaction time. 3. Scan a broad wavelength range (e.g., 200-600 nm) to identify the λmax for both PtBr₄ and the expected Pt(II) species. |
| Precipitate forms in the cuvette during the experiment. | 1. The reduced product, PtBr₂, is insoluble in the reaction solvent.[2][3] 2. The solvent cannot maintain the solubility of all species as the reaction progresses. | 1. Use a solvent system in which both the reactant and product are soluble. Consider a mixed solvent system if necessary. 2. Lower the initial concentration of PtBr₄. |
| Inconsistent or noisy spectral readings. | 1. The solution is not homogenous. 2. Particulate matter is scattering the light. 3. The concentration of the platinum complex is too high, leading to absorbance values outside the linear range of the spectrophotometer. | 1. Ensure the solution is well-mixed before and during the measurement. 2. Filter the solution before analysis. 3. Dilute the sample to an appropriate concentration. |
| Unexpected peaks appear in the spectrum. | 1. Formation of intermediate platinum species. 2. Contamination of the sample or solvent. 3. Side reactions with the solvent or other components. | 1. This may provide insight into the reaction mechanism. Consider using other analytical techniques (e.g., HPLC-MS) to identify the intermediates. 2. Use high-purity solvents and reagents. 3. Ensure the solvent is inert under the reaction conditions. |
HPLC Monitoring
| Problem | Possible Cause | Suggested Solution |
| Poor separation of Pt(IV) and Pt(II) peaks. | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Isocratic elution is not providing sufficient resolution. | 1. Optimize the mobile phase. For platinum complexes, a reversed-phase C18 column with an ion-pairing agent in the mobile phase can be effective. 2. Use a high-resolution column suitable for inorganic complexes. 3. Implement a gradient elution program. |
| Broad or tailing peaks. | 1. Secondary interactions between the platinum complexes and the stationary phase. 2. Column degradation. 3. High injection volume or concentration. | 1. Add a competing agent or an ion-pairing reagent to the mobile phase. 2. Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary. 3. Reduce the injection volume or dilute the sample. |
| Ghost peaks appear in the chromatogram. | 1. Contamination from the previous injection. 2. Impurities in the mobile phase or sample. | 1. Implement a thorough column wash between injections. 2. Use high-purity solvents and filter all samples and mobile phases. |
| Drifting baseline. | 1. Column not properly equilibrated with the mobile phase. 2. Fluctuations in detector temperature. 3. Mobile phase composition changing over time. | 1. Allow sufficient time for the column to equilibrate before starting the analysis. 2. Ensure the detector is thermostatted. 3. Prepare fresh mobile phase and ensure it is well-mixed and degassed. |
| Low signal intensity. | 1. The concentration of the platinum species is below the detection limit of the detector. 2. Poor UV absorbance of the platinum complexes at the selected wavelength. | 1. Concentrate the sample or use a more sensitive detector (e.g., ICP-MS). 2. Select a wavelength with higher molar absorptivity for the platinum complexes. Derivatization with a chromophoric agent can also be considered.[9] |
Experimental Protocols
UV-Vis Spectroscopic Monitoring of this compound Reduction
This protocol describes a general method for monitoring the reduction of this compound using a UV-Vis spectrophotometer.
Materials:
-
This compound (PtBr₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Appropriate solvent (e.g., a buffered aqueous solution or a suitable organic solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of PtBr₄ in the chosen solvent at a known concentration.
-
Prepare a stock solution of the reducing agent at a concentration significantly higher than the PtBr₄ solution.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the initial PtBr₄ solution to determine its maximum absorbance wavelength (λmax).
-
If possible, record the spectrum of a solution of the expected product, PtBr₂, to identify its λmax.
-
-
Kinetic Measurement:
-
In a quartz cuvette, place a known volume and concentration of the PtBr₄ solution.
-
Initiate the reaction by adding a specific volume of the reducing agent stock solution to the cuvette.
-
Immediately start recording the UV-Vis spectra at regular time intervals over the desired reaction period.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of PtBr₄ and the increase in absorbance at the λmax of the Pt(II) product.
-
Plot absorbance changes versus time to determine the reaction kinetics.
-
HPLC Method for Monitoring this compound Reduction
This protocol provides a starting point for developing an HPLC method to separate and quantify Pt(IV) and Pt(II) bromide species.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ion-pairing agent (e.g., Tetrabutylammonium bromide)
-
Buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to maintain a constant pH
Suggested HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing the ion-pairing agent and buffer. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at the λmax of the Pt(IV) and Pt(II) species. A DAD is useful for identifying peaks based on their full UV-Vis spectra.
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation:
-
At various time points during the reduction reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Record the chromatogram and identify the peaks corresponding to PtBr₄ and the Pt(II) product based on their retention times and UV-Vis spectra.
-
-
Quantification:
-
Create calibration curves for both the Pt(IV) starting material and the Pt(II) product using standards of known concentrations.
-
Use the peak areas from the chromatograms to determine the concentration of each species at different time points.
-
Data Presentation
Table 1: Physicochemical Properties of Platinum Bromides
| Property | This compound (PtBr₄) | Platinum(II) Bromide (PtBr₂) |
| Appearance | Dark brown to black solid[1] | Dark green powder[2][3] |
| Molar Mass | 514.69 g/mol | 354.89 g/mol |
| Solubility in Water | Low[1] | Insoluble[2][3] |
| Solubility in other solvents | Soluble in hydrobromic acid, potassium bromide solutions, and some organic solvents[1] | Soluble in coordinating solvents or in the presence of donor ligands[2] |
| Decomposition Temperature | 250 °C[1] | 250 °C[2] |
Table 2: Spectroscopic Data for Platinum Bromo Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| [PtBr₄]2- in 48% CH₃CN:H₂O with 9.0 mM TBA⁺Cl⁻ | ~260, ~360 | Not specified |
| UV-Vis spectra for various Pt-Br complexes have been reported, with absorption bands generally appearing in the UV region.[10][11] The exact λmax and molar absorptivity will depend on the specific complex and solvent system. |
Mandatory Visualization
References
- 1. Page loading... [wap.guidechem.com]
- 2. Platinum(II) bromide - Wikipedia [en.wikipedia.org]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Best practices for working with Platinum(IV) bromide in the lab
Welcome to the technical support center for Platinum(IV) bromide (PtBr₄). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and offer detailed experimental guidance for working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a brownish-black crystalline solid.[1] It is hygroscopic and should be handled in a controlled atmosphere to prevent moisture absorption. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | PtBr₄ | [1][2] |
| Molar Mass | 514.69 g/mol | [1][2] |
| Appearance | Brownish-black crystals | [1] |
| Melting Point | Decomposes at 180°C | [1][3] |
| Solubility in water | 0.41 g/100mL @ 20°C | [1] |
| Solubility (other) | Slightly soluble in ethanol (B145695) and diethyl ether. Soluble in hydrobromic acid. | [1] |
| Oxidation State | +4 | [3] |
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[4] Inhalation of dust should be avoided. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5]
Q3: How should I properly store this compound?
A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator containing a drying agent like silica (B1680970) gel or calcium chloride.[5] For optimal protection, storing the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
Q4: What are the common applications of this compound in research?
A4: this compound is primarily used as a precursor in the synthesis of other platinum-containing compounds.[7] It is of interest in academic research for creating novel coordination complexes and platinum-based catalysts.[7] Furthermore, as a platinum(IV) compound, it is relevant to the development of platinum(IV) anticancer prodrugs, which are designed to be activated within cancer cells, potentially reducing side effects compared to traditional platinum(II) drugs.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Incomplete Reactions
| Symptom | Possible Cause | Troubleshooting Step & Rationale |
| Reaction stalls; starting material remains after the expected reaction time. | Moisture Contamination: PtBr₄ is hygroscopic. Absorbed water can lead to hydrolysis, forming aqua complexes which may have different reactivity. | 1. Dry Glassware & Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Handle Under Inert Atmosphere: Handle and weigh PtBr₄ in a glove box or under a stream of dry nitrogen. |
| Low or no yield of the desired product. | Poor Solubility: PtBr₄ has limited solubility in many common organic solvents, which can hinder reaction rates. | 1. Solvent Screening: Test the solubility of PtBr₄ in a range of anhydrous, non-protic solvents. 2. Use Coordinating Solvents: Consider using solvents that can coordinate to the platinum center, such as acetonitrile, to improve solubility. |
| Decomposition of PtBr₄: The compound decomposes at 180°C.[1][3] Localized heating or prolonged reaction times at elevated temperatures can lead to degradation. | 1. Monitor Temperature: Use an oil bath with a thermometer to ensure uniform and controlled heating. 2. Optimize Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, NMR) to avoid unnecessarily long heating times. | |
| Incorrect Stoichiometry: Inaccurate weighing of the hygroscopic PtBr₄ can lead to incorrect molar ratios. | 1. Fresh Sample: Use a freshly opened bottle of PtBr₄ or a sample that has been properly stored in a desiccator. 2. Weigh Quickly: Weigh the compound quickly to minimize moisture absorption from the air. |
Issue 2: Difficulty in Product Characterization
| Symptom | Possible Cause | Troubleshooting Step & Rationale |
| Complex ¹H or ¹³C NMR spectra with broad or unexpected peaks. | Paramagnetism or Fluxional Processes: The presence of paramagnetic impurities or dynamic ligand exchange can lead to broad NMR signals. | 1. 195Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum center.[8][9] The chemical shift can confirm the oxidation state and identify the ligands bound to the platinum. The chemical shift for the closely related [PtBr₆]²⁻ anion has been reported.[10][11] 2. Variable Temperature NMR: Running NMR experiments at different temperatures can help resolve fluxional processes. |
| UV-Vis or FT-IR spectra do not match expected values. | Presence of Impurities or Hydrolysis Products: Contamination from starting materials or side reactions can alter the spectroscopic fingerprint of the product. | 1. Recrystallization: Purify the product through recrystallization from a suitable solvent system to remove impurities. 2. Compare to Starting Material: Run spectra of your PtBr₄ starting material to ensure it is pure and to identify any peaks that may carry over into your product spectrum. |
Issue 3: Formation of Unwanted Side Products
| Symptom | Possible Cause | Troubleshooting Step & Rationale |
| Isolation of a product with different ligands than expected. | Ligand Substitution: Bromide ligands on the Pt(IV) center can be substituted by solvent molecules or other nucleophiles present in the reaction mixture. | 1. Use Non-Coordinating Solvents: If unwanted solvent coordination is suspected, switch to a non-coordinating solvent. 2. Control Nucleophiles: Ensure that all reagents are pure and free from nucleophilic impurities. |
| Formation of a green precipitate. | Reduction to Pt(II) and Formation of Magnus's Green Salt: The presence of reducing agents can reduce Pt(IV) to Pt(II). If ammonia (B1221849) or other amine ligands are present, the formation of [Pt(NH₃)₄][PtCl₄] (or its bromide analogue) is possible. | 1. Exclude Reducing Agents: Ensure that all reagents and solvents are free from reducing agents. 2. Maintain Oxidizing Conditions: If compatible with the desired reaction, the addition of a mild oxidant may help maintain the Pt(IV) oxidation state. |
Experimental Protocols & Workflows
General Workflow for Handling this compound
This workflow outlines the critical steps for safely handling the hygroscopic and corrosive PtBr₄.
Protocol: Synthesis of a Platinum(IV) Ammine Complex
This protocol is adapted from established procedures for the synthesis of platinum ammine complexes and illustrates a typical ligand substitution reaction starting from a Pt(IV) halide source.
Objective: To synthesize a tetraamminethis compound complex from this compound.
Materials:
-
This compound (PtBr₄)
-
Aqueous ammonia (NH₄OH), concentrated
-
Ethanol
-
Deionized water
-
Anhydrous solvents (for washing, optional)
Procedure:
-
Dissolution: In a fume hood, carefully add a measured amount of this compound to a round-bottom flask. Add a minimal amount of deionized water to form a slurry. Note: PtBr₄ has low water solubility, but this will facilitate the reaction with aqueous ammonia.
-
Ammonolysis: Cool the flask in an ice bath. Slowly add an excess of concentrated aqueous ammonia dropwise with constant stirring. The color of the solution is expected to change as the bromide ligands are displaced by ammonia.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the solution in a water bath (e.g., at 40-50°C) for 1-2 hours to ensure complete reaction. Monitor for any color changes.
-
Precipitation: After heating, cool the solution to room temperature and then in an ice bath to precipitate the product. The product can be further precipitated by the slow addition of ethanol.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product sequentially with cold water, then ethanol, and finally with a non-coordinating solvent like diethyl ether to aid in drying.
-
Drying: Dry the final product under vacuum.
Characterization: The product can be characterized by FT-IR spectroscopy (to observe N-H stretches from the coordinated ammonia) and ¹⁹⁵Pt NMR spectroscopy to confirm the new coordination environment.
Logical Workflow for Troubleshooting a Synthesis Reaction
This diagram provides a logical path for diagnosing and solving common problems in a chemical synthesis, applicable to reactions involving PtBr₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum bromide (PtBr4) | Br4Pt | CID 111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. How can we synthesize pt cl br py nh3 | Filo [askfilo.com]
- 7. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
Comparing Platinum(IV) bromide and Platinum(II) bromide properties
A Comparative Guide to Platinum(IV) Bromide and Platinum(II) Bromide for Researchers
For scientists and professionals in drug development and materials science, selecting the appropriate platinum compound is crucial for experimental success. This compound (PtBr₄) and Platinum(II) bromide (PtBr₂) are two common platinum halides that, despite their similar nomenclature, exhibit distinct properties influencing their application. This guide provides an objective comparison of their chemical and physical characteristics, supported by structural data and general experimental considerations.
At a Glance: Key Differences
This compound and Platinum(II) bromide differ primarily in the oxidation state of the platinum atom, which is +4 for the former and +2 for the latter.[1][2] This fundamental difference in electronic configuration leads to significant variations in their structure, stability, solubility, and reactivity. Pt(IV) complexes typically adopt an octahedral geometry, while Pt(II) complexes favor a square planar arrangement.[3]
Quantitative Comparison of Physical and Chemical Properties
The following table summarizes the key quantitative differences between this compound and Platinum(II) bromide based on available data.
| Property | This compound (PtBr₄) | Platinum(II) Bromide (PtBr₂) |
| Molar Mass | 514.694 g/mol [4] | 354.89 g/mol [5] |
| Appearance | Brownish-black or dark red solid/crystals[4][6][7] | Brown, dark green, or light brown to dark brown powder/cubic crystals[5][8][9][10] |
| Melting Point | Decomposes at 180°C[4][6] | Decomposes at 250°C[5][9][10][11] or 300°C[8] |
| Density | Not specified in search results | 6.65 g/cm³[5][8][9] |
| Solubility in Water | 0.41 g/100mL at 20°C[6] | Insoluble[8][9][10] |
| Solubility in Other Solvents | Slightly soluble in ethanol (B145695) and diethyl ether; more soluble in organic solvents[6][12] | Soluble in hydrobromic acid, potassium bromide, bromine water, and coordinating organic solvents[5][9][11] |
| Platinum Oxidation State | +4[4] | +2[1][2] |
| Coordination Geometry | Octahedral (in PtBr₆ units)[6] | Square planar |
Structural and Reactivity Profile
This compound (PtBr₄): this compound is an inorganic polymer consisting of interconnected PtBr₆ octahedra.[6] With platinum in a higher oxidation state, PtBr₄ can act as a precursor for various platinum-containing catalysts and materials.[12] It is known to participate in redox reactions and can be reduced to lower platinum oxidation states.[12] Its thermal stability is lower than that of PtBr₂, decomposing at 180°C.[4][6]
Platinum(II) Bromide (PtBr₂): This compound features platinum in the +2 oxidation state with a square planar coordination geometry.[9] It is a versatile precursor in the synthesis of other platinum compounds and catalysts.[5][9] PtBr₂ is notably insoluble in water but dissolves in coordinating solvents or in the presence of donor ligands.[9] It serves as an effective catalyst in various organic reactions, including hydrogenation and oxidation, often facilitating reactions under mild conditions.[5] It is also utilized in the development of electrochemical sensors and advanced materials like conductive polymers.[5] Thermally, it is more stable than PtBr₄, with a decomposition temperature of 250°C or higher.[5][8]
Experimental Protocols: A General Approach
While specific experimental protocols are highly application-dependent, a general methodology for comparing the thermal stability of PtBr₄ and PtBr₂ using Thermogravimetric Analysis (TGA) is outlined below.
Objective: To determine and compare the decomposition temperatures and thermal stability of this compound and Platinum(II) bromide.
Materials and Equipment:
-
This compound powder
-
Platinum(II) bromide powder
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance
Experimental Workflow:
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the platinum bromide sample (either PtBr₄ or PtBr₂) using a microbalance and place it into a TGA sample pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Analysis: Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide a non-reactive atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously monitor and record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of the major mass loss step is taken as the decomposition temperature.
-
Comparison: Repeat the experiment under identical conditions for the other platinum bromide compound and compare the resulting TGA curves. The compound that shows mass loss at a higher temperature is considered more thermally stable.
Logical Comparison of Properties
The following diagram illustrates the key distinguishing properties and their logical relationships stemming from the different oxidation states of platinum.
Applications in Research and Development
The choice between PtBr₄ and PtBr₂ is dictated by the specific requirements of the application.
-
This compound is often of interest in academic research and as a starting material where a Pt(IV) center is desired, or where its redox activity can be exploited.[12][13]
-
Platinum(II) bromide sees broader utility as a precursor for platinum-based catalysts used in organic synthesis and in the fabrication of advanced materials and electrochemical sensors.[5] Its stability and predictable square planar geometry make it a reliable component in coordination chemistry and materials science.[5][9]
Conclusion
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Platinum Compounds [chm.bris.ac.uk]
- 8. platinum(II) bromide [chemister.ru]
- 9. Platinum(II) bromide - Wikipedia [en.wikipedia.org]
- 10. Platinum (II) Bromide - ProChem, Inc. [prochemonline.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]
- 13. webqc.org [webqc.org]
Platinum(IV) Bromide: A Comparative Guide for Catalysis Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platinum-based catalysts, Platinum(IV) bromide (PtBr₄) presents a unique profile. While not as commonly employed as mainstays like platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), its distinct properties as a platinum(IV) halide merit a closer examination for specific catalytic applications. This guide provides an objective comparison of this compound with other prevalent platinum catalysts, supported by available data and outlining experimental approaches for performance evaluation.
General Properties and Catalytic Role
This compound is a dark brown to black solid, characterized by platinum in the +4 oxidation state.[1][2] It is generally less soluble in water but can be dissolved in organic solvents, which can be advantageous for certain organic synthesis reactions.[1] Like other platinum(IV) compounds, PtBr₄ typically acts as a catalyst precursor that is reduced in situ to an active platinum species, often Pt(0) or Pt(II), to initiate the catalytic cycle. The nature of the halide ligands can influence the electronic properties and stability of the catalytic species, thereby affecting its activity and selectivity.
Performance Comparison with Other Platinum Catalysts
Direct comparative studies detailing the catalytic performance of this compound against other platinum catalysts under identical conditions are limited in publicly available literature. However, by examining the applications and known characteristics of various platinum catalysts, we can construct a comparative overview. Platinum catalysts are renowned for their efficiency in hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions.[3][4]
Hydrogenation Reactions
Platinum catalysts are highly effective for the hydrogenation of a wide range of functional groups.[5] The choice of catalyst can significantly impact the selectivity of the reaction. For instance, Adams' catalyst (PtO₂) is known for its ability to hydrogenate alkenes in the presence of nitro groups without reducing the latter.[6]
Table 1: Comparison of Platinum Catalysts in Hydrogenation
| Catalyst | Common Applications | Reported Performance Metrics (Illustrative) | Key Advantages | Potential Considerations |
| This compound (PtBr₄) | Precursor for platinum catalysts in various organic reactions, including potential for hydrogenation. | Quantitative data is scarce. Performance is dependent on in-situ reduction to active species. | Halide ligands may influence selectivity. | Limited direct experimental data available. Requires in-situ activation. |
| Platinum(IV) oxide (PtO₂, Adams' Catalyst) | Hydrogenation of alkenes, alkynes, ketones, and nitro compounds.[3][4] | High activity and selectivity.[6] | Versatile and highly active. Can be used for selective hydrogenations.[6] | Requires pre-reduction to the active Pt black form.[3] |
| Platinum on Carbon (Pt/C) | Hydrogenation of aromatic and heterocyclic compounds, debenzylation. | High surface area and activity. Performance varies with Pt loading and support characteristics. | Recyclable, high stability, and broad applicability. | Can be prone to poisoning. |
| Platinum(IV) chloride (PtCl₄) | Precursor for various platinum catalysts.[5] | Performance is dependent on the final catalytic species formed. | A common and well-studied precursor. | Can introduce chloride ions into the reaction mixture, which may affect the outcome. |
Oxidation Reactions
Platinum catalysts are also employed in oxidation reactions, such as the oxidation of alcohols.
Table 2: Comparison of Platinum Catalysts in Oxidation
| Catalyst | Common Applications | Reported Performance Metrics (Illustrative) | Key Advantages | Potential Considerations |
| This compound (PtBr₄) | Precursor for catalysts in oxidation reactions. | Data is not readily available for direct comparison. | The bromide ligand may offer different electronic effects compared to chloride. | Lack of specific performance data. |
| Platinum(IV) oxide (PtO₂, Adams' Catalyst) | Selective oxidation of primary alcohols.[7] | Can achieve high selectivity under specific conditions. | Effective for certain selective oxidation reactions.[7] | Reaction conditions need to be carefully controlled to achieve desired selectivity. |
| Platinum on Carbon (Pt/C) | Oxidation of alcohols and other organic substrates. | Activity is influenced by particle size and support interactions. | Heterogeneous nature allows for easy separation. | Can be susceptible to over-oxidation. |
| Platinum(IV) chloride (PtCl₄) | Precursor for oxidation catalysts. | Performance is linked to the nature of the active species generated. | Widely available precursor. | Residual chloride can impact the reaction. |
Experimental Protocols
To facilitate comparative studies, detailed experimental protocols are crucial. Below are generalized methodologies for key catalytic reactions using platinum catalysts. Researchers should optimize these protocols for their specific substrates and reaction conditions.
General Protocol for Hydrogenation of an Alkene
-
Catalyst Pre-treatment (if necessary): For catalysts like PtO₂, pre-reduction to Pt black is often required. This can be achieved by stirring the catalyst in the reaction solvent under a hydrogen atmosphere before adding the substrate.
-
Reaction Setup: A reaction vessel (e.g., a Parr shaker or a flask with a hydrogen balloon) is charged with the substrate and the chosen solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Catalyst Addition: The platinum catalyst (e.g., PtBr₄, PtO₂, or Pt/C) is added to the reaction mixture. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired hydrogen pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at a set temperature (often room temperature) until the reaction is complete, as monitored by techniques like TLC, GC, or NMR.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then concentrated, and the product is purified by appropriate methods such as crystallization or chromatography.
General Protocol for Oxidation of a Primary Alcohol
-
Reaction Setup: A round-bottom flask is charged with the primary alcohol, a suitable solvent (e.g., water, acetonitrile, or a biphasic system), and the platinum catalyst.
-
Oxidant Addition: An oxidant, such as hydrogen peroxide or molecular oxygen, is introduced into the reaction mixture. The stoichiometry of the oxidant is crucial and should be carefully controlled.
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a predetermined time. The progress of the reaction is monitored by analytical techniques.
-
Work-up: After the reaction is complete, the catalyst is separated (if heterogeneous), and the reaction mixture is worked up to isolate the desired aldehyde or carboxylic acid product. Purification is then carried out using standard laboratory techniques.
Visualizing Catalytic Pathways and Workflows
Logical Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for comparing the performance of different platinum catalysts.
Caption: Workflow for comparing platinum catalysts.
In-Situ Activation of Platinum(IV) Precursors
Platinum(IV) halides like PtBr₄ and PtCl₄ are typically pre-catalysts that require activation. This process usually involves reduction to a lower oxidation state, which is the active catalytic species.
Caption: Activation of a Pt(IV) pre-catalyst.
Conclusion
This compound is a viable, albeit less documented, precursor for platinum catalysis. Its performance relative to other platinum catalysts is likely influenced by the ease of its in-situ reduction and the electronic effects of the bromide ligands on the active catalytic species. For researchers and drug development professionals, the choice of a platinum catalyst should be guided by the specific requirements of the chemical transformation, including desired selectivity, reaction conditions, and cost-effectiveness. While established catalysts like PtO₂ and Pt/C have a wealth of supporting data, exploring alternatives like PtBr₄ could unlock new catalytic activities and selectivities. Further direct comparative studies are necessary to fully elucidate the catalytic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green fabrication of 2D platinum superstructures and their high catalytic activity for mitigation of organic pollutants [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Influence of Solvent Systems on the Efficacy of Platinum(IV) Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced role of solvent systems in the synthesis and application of platinum(IV) compounds is critical. While Platinum(IV) bromide (PtBr₄) itself is a fundamental precursor, its direct application is often limited. Instead, it serves as a starting point for the synthesis of more complex and functional Platinum(IV) prodrugs and catalysts. The choice of solvent in these synthetic pathways and subsequent applications significantly impacts reaction yields, product stability, and ultimately, biological or catalytic efficacy.
This guide provides an objective comparison of the performance of Platinum(IV) complexes in different solvent systems, supported by experimental data from recent literature. We will delve into the influence of solvents on both the synthesis of these complexes and their efficacy in catalytic and biological contexts.
Impact of Solvent on Catalytic Oxidation Efficacy
Platinum complexes are pivotal in catalyzing various organic reactions. The solvent not only facilitates the dissolution of reactants and catalysts but also plays a crucial role in the reaction mechanism and stabilization of transition states.[1][2] A study on the catalytic oxidation of 4-methoxybenzyl alcohol using a Platinum(IV) complex demonstrated a significant solvent effect on the reaction yield. While solventless conditions proved optimal, the reaction was also tested in water, 1,4-dioxane, and acetonitrile (B52724), showing varying degrees of success.
Comparative Efficacy of a Pt(IV) Complex in Catalytic Oxidation
| Solvent System | Catalyst Loading (mol%) | Substrate:Oxidant Ratio | Temperature (°C) | Reaction Time (min) | Product Yield (%) |
| Solventless | 10 | 1:1.5 | 60-65 | 45 | 98 |
| Water | 10 | 1:1.5 | 60-65 | 90 | 40 |
| 1,4-Dioxane | 10 | 1:1.5 | 60-65 | 90 | 65 |
| Acetonitrile | 10 | 1:1.5 | 60-65 | 90 | 70 |
Data synthesized from a study on the catalytic oxidation of 4-methoxybenzyl alcohol.
The above data clearly indicates that for this specific catalytic oxidation, a solventless approach is superior. Among the tested solvents, acetonitrile provided the highest yield, suggesting that polar aprotic solvents may be more favorable than protic (water) or less polar (1,4-dioxane) options for this reaction.
Role of Solvents in the Synthesis and Efficacy of Platinum(IV) Anticancer Prodrugs
Platinum(IV) complexes are extensively researched as prodrugs for cancer therapy. Their increased stability compared to Platinum(II) drugs is a key advantage.[3] The synthesis of these prodrugs often involves the oxidation of a Pt(II) precursor followed by the addition of axial ligands, and the solvent choice at each step can influence the final product and its purity.
Experimental Protocols for Synthesis of Platinum(IV) Complexes
Protocol 1: Synthesis of a Pt(IV) Prodrug with Carbamate Axial Ligands
This protocol describes the synthesis of cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHR)₂] complexes.
-
Starting Material: The Platinum(IV) complex cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂] is synthesized from cisplatin.
-
Reaction: The starting complex is reacted with organic isocyanates (R-N=C=O).
-
Solvent: The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO-d₆) as it is a suitable solvent for the reactants.[4][5]
-
Characterization: The final products are characterized using NMR spectroscopy (¹H, ¹³C{¹H}, and ¹⁹⁵Pt{¹H}), microanalyses, and cyclic voltammetry.[6]
Protocol 2: Synthesis of an Oxaliplatin-Based Pt(IV) Prodrug
This protocol outlines the synthesis of a Pt(IV) prodrug of oxaliplatin (B1677828) incorporating 3-bromopyruvic acid.
-
Starting Material: An oxaliplatin-derived Pt(IV) precursor is used.
-
Ligand Addition: The precursor is reacted with 3-bromopyruvic acid.
-
Solvent: The specific solvent system for this reaction is not detailed in the abstract, but such reactions are often performed in polar aprotic solvents to ensure solubility of the reactants.
-
Efficacy Testing: The cytotoxicity of the resulting prodrug (BrPt3) is evaluated against various cancer cell lines.
Comparative Cytotoxicity of Various Platinum(IV) Prodrugs
The ultimate measure of efficacy for anticancer prodrugs is their cytotoxicity against cancer cell lines. The following table summarizes the IC₅₀ values for different Pt(IV) complexes, showcasing the impact of their ligand sphere on their anticancer activity. While not a direct comparison of a single compound synthesized in different solvents, it provides a valuable overview of the efficacy of various Pt(IV) complexes.
| Complex | Axial Ligands | Cancer Cell Line | IC₅₀ (µM) | Reference Complex | Reference IC₅₀ (µM) |
| BrPt3 | 3-bromopyruvic acid | HCT116 | Data not specified, but higher activity than oxaliplatin | Oxaliplatin | Data not specified |
| Pt(IV)-biSi-2 | bis-organosilane | HCT 116 | Enhanced cytotoxicity | Cisplatin | Data not specified |
| P-PENT | Not specified | HaCaT-II-4 (Skin Cancer) | 0.8 ± 0.08 | Cisplatin | 6.7 ± 0.76 |
| P-HEX | Not specified | HaCaT-II-4 (Skin Cancer) | 1.3 ± 0.16 | Cisplatin | 6.7 ± 0.76 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
These data highlight that the nature of the axial ligands, which are attached during synthesis in a specific solvent environment, dramatically influences the cytotoxic efficacy of the Platinum(IV) prodrugs. For instance, P-PENT and P-HEX show significantly higher cytotoxicity against HaCaT-II-4 cells compared to the parent drug, cisplatin.[7]
Visualizing Synthetic and Application Pathways
To better understand the processes discussed, the following diagrams illustrate a general workflow for the synthesis and evaluation of Platinum(IV) complexes.
Caption: General workflow for the synthesis and efficacy evaluation of Platinum(IV) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes - American Chemical Society - Figshare [acs.figshare.com]
- 6. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the chemotherapeutic potential of two platinum(IV) complexes in skin cancer: in vitro and in vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Platinum(IV) Bromide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Platinum(IV) bromide is critical for product quality and efficacy. This guide provides a comparative overview of two common analytical techniques for the determination of Platinum(IV): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and UV-Visible (UV-Vis) Spectrophotometry. We present a summary of their validation parameters based on experimental data from analogous platinum compounds and detail the experimental protocols.
Comparison of Analytical Method Performance
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the quantification of platinum using ICP-MS and UV-Vis Spectrophotometry. It is important to note that while this data is derived from studies on Platinum(IV) compounds, the specific matrix of this compound may influence these parameters.
| Validation Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.56 ng/L[1] | 4.7 x 10⁻⁷ mol/L[2] |
| Limit of Quantification (LOQ) | 0.5 ppb (µg/L)[3][4] | 2.0 x 10⁻⁶ mol/L[2] |
| Linearity Range | 0.5 - 50 ppb[5] | 2.0 x 10⁻⁶ - 7.0 x 10⁻⁶ mol/L[2] |
| Accuracy (% Recovery) | 85 - 115%[3] | Method dependent, often assessed by standard addition |
| Precision (% RSD) | < 15%[3] | < 0.35%[6] |
| Selectivity/Interferences | High selectivity, but potential for polyatomic interferences (e.g., from matrix elements).[7] | Prone to interference from other ions that absorb at the same wavelength. Common interferences for Pt(IV) include Cu(II), Fe(III), and Pd(II).[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the typical experimental protocols for both ICP-MS and UV-Vis spectrophotometry for the analysis of platinum compounds.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting metals at ultra-trace levels.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a dilute acid solution.
-
For complex matrices, a digestion step using a microwave accelerated reaction system is employed.[3] This involves heating the sample with a mixture of strong acids (e.g., nitric acid and hydrochloric acid) to break down the matrix and ensure complete dissolution of the platinum.[8]
-
After digestion, the sample is diluted to a known volume with deionized water to bring the platinum concentration within the linear range of the instrument and to minimize matrix effects.[9]
2. Standard Preparation:
-
A series of calibration standards are prepared by diluting a certified platinum standard stock solution.[5]
-
The concentrations of the standards should bracket the expected concentration of the samples.[5]
-
An internal standard (e.g., Bismuth) is often added to both samples and standards to correct for instrumental drift and matrix effects.[5]
3. Instrumental Analysis:
-
The ICP-MS is tuned and calibrated according to the manufacturer's specifications.
-
Samples and standards are introduced into the plasma, which atomizes and ionizes the platinum.
-
The platinum ions are then separated by their mass-to-charge ratio and detected.
-
The concentration of platinum in the samples is determined by comparing their signal intensity to the calibration curve generated from the standards.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a more accessible technique, though generally less sensitive than ICP-MS. It relies on the absorption of ultraviolet or visible light by the platinum complex in solution.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known volume.
-
For the analysis of Platinum(IV) as the hexachloroplatinate(IV) complex (PtCl₆²⁻), the sample is dissolved in a hydrochloric acid solution (0.01 to 2 mol/L).[2]
2. Standard Preparation:
-
A stock solution of a known concentration of a stable Platinum(IV) salt (e.g., chloroplatinic acid) is prepared.
-
A series of working standards are prepared by diluting the stock solution to concentrations that fall within the Beer's law range for the instrument.[10]
3. Instrumental Analysis:
-
The UV-Vis spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the platinum complex. For the PtCl₆²⁻ complex, this is typically around 260 nm.[2][10]
-
A blank solution (the solvent used to prepare the samples and standards) is used to zero the instrument.
-
The absorbance of each standard and sample is measured.
-
A calibration curve is constructed by plotting the absorbance of the standards against their known concentrations.
-
The concentration of platinum in the samples is determined from the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for ICP-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hylapharm.com [hylapharm.com]
- 5. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. ICP-MSサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Platinum(IV) Halide Complexes in Anticancer Research
An objective guide for researchers and drug development professionals on the performance and characteristics of Platinum(IV) halide complexes, supported by experimental data.
Platinum(IV) complexes have emerged as a promising class of anticancer drug candidates, offering potential advantages over traditional Platinum(II) agents like cisplatin, such as reduced side effects and the possibility of oral administration.[1][2] The octahedral geometry of Pt(IV) complexes allows for the coordination of two additional axial ligands, which can be modified to fine-tune the compound's physicochemical properties, including stability, lipophilicity, and cellular uptake.[3][4] This guide provides a comparative overview of Platinum(IV) halide complexes, focusing on their cytotoxic activity, stability, and interaction with DNA, supported by experimental data and detailed methodologies.
Mechanism of Action: A Prodrug Approach
Platinum(IV) complexes are generally considered prodrugs that are activated in vivo.[5] Their increased kinetic inertness, due to the low-spin d⁶ electronic configuration, allows them to remain stable in the bloodstream, minimizing off-target reactions.[3][6] Upon entering cancer cells, the higher intracellular concentration of reducing agents, such as glutathione (B108866) (GSH) and ascorbic acid, facilitates the reduction of the Pt(IV) center to the active Pt(II) species.[3][7] This reduction process releases the axial ligands and allows the resulting Pt(II) complex to bind to nuclear DNA, forming adducts that trigger cell cycle arrest and apoptosis.[5][7]
References
- 1. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aps.anl.gov [aps.anl.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
A Comparative Analysis of the Reduction Potentials of Platinum(IV) Halide Complexes
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of platinum complexes is paramount. The reduction potential of Platinum(IV) compounds is a critical parameter, influencing their stability, reactivity, and mechanism of action, particularly in the context of Pt(IV) prodrugs that require reduction to the active Pt(II) state. This guide provides a comparative analysis of the reduction potential of Platinum(IV) bromide against other Platinum(IV) halide complexes, supported by experimental data and methodologies.
Summary of Reduction Potentials
The standard reduction potential (E°) of a Pt(IV) complex is a measure of its tendency to be reduced to its Pt(II) counterpart. A more positive reduction potential indicates a greater ease of reduction. The reduction potentials for the hexahaloplatinate(IV) series are influenced by the nature of the halide ligand.
| Half-Reaction | Standard Reduction Potential (E° vs. SHE) |
| [PtCl₆]²⁻ + 2e⁻ ⇌ [PtCl₄]²⁻ + 2Cl⁻ | +0.68 V[1][2][3][4] |
| [PtBr₆]²⁻ + 2e⁻ ⇌ [PtBr₄]²⁻ + 2Br⁻ | Not explicitly found in searches |
| [PtI₆]²⁻ + 2e⁻ ⇌ [PtI₄]²⁻ + 2I⁻ | Not explicitly found in searches |
| [PtF₆]²⁻ + 2e⁻ ⇌ [PtF₄]²⁻ + 2F⁻ | Not explicitly found in searches |
While specific experimental values for the standard reduction potentials of hexabromoplatinate(IV) and hexaiodoplatinate(IV) were not found in the surveyed literature, the established trend in inorganic chemistry suggests that the reduction potential is influenced by the electronegativity and size of the halide ligands. Generally, for isostructural complexes, the reduction potential is expected to decrease as the electronegativity of the halide ligand decreases (from F to I). This is because the more electronegative halides stabilize the higher oxidation state of the central metal ion more effectively.
Experimental Determination of Reduction Potentials
The reduction potentials of Platinum(IV) complexes can be experimentally determined using electrochemical techniques such as cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a versatile electrochemical method for studying the redox behavior of chemical species.[5][6][7][8] A typical experimental setup and procedure for determining the reduction potential of a hexahaloplatinate(IV) complex are outlined below.
1. Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Solution of the Platinum(IV) complex of interest (e.g., K₂[PtBr₆]) in a suitable solvent.
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP) to ensure solution conductivity.
-
Inert gas (e.g., Nitrogen or Argon) for deaeration.
2. Procedure:
-
Preparation of the Analyte Solution: Dissolve a known concentration of the Platinum(IV) complex and the supporting electrolyte in the chosen solvent. The solution should be deaerated by bubbling with an inert gas for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurries, followed by rinsing with the solvent.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Apply a potential sweep, starting from a potential where no reaction occurs, scanning towards more negative potentials to induce reduction, and then reversing the scan back to the initial potential.
-
The scan rate (e.g., 100 mV/s) is a key experimental parameter that can be varied to investigate the reversibility of the redox process.
-
-
Data Analysis:
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
For a reversible or quasi-reversible one-step, two-electron reduction, the voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation of the reduced species).
-
The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials (Epc and Epa, respectively): E°' = (Epc + Epa) / 2.
-
Logical Relationship of Reduction Potentials
The following diagram illustrates the expected trend in the reduction potentials of the hexahaloplatinate(IV) complexes based on the electronegativity of the halide ligands. A more positive reduction potential signifies a greater driving force for the reduction of the Pt(IV) species.
Figure 1. Expected trend in the reduction potentials of hexahaloplatinate(IV) complexes.
Conclusion
References
Unraveling the Anticancer Potential of Platinum(IV) Complexes: A Comparative QSAR Guide
A deep dive into the quantitative structure-activity relationships (QSAR) of Platinum(IV) complexes reveals key molecular features influencing their anticancer efficacy. This guide provides a comparative analysis of QSAR models, supported by experimental data, to aid researchers and drug development professionals in designing more potent and selective Pt(IV)-based therapeutics.
Platinum(IV) complexes have emerged as a promising class of anticancer prodrugs, offering enhanced stability and reduced side effects compared to their Platinum(II) counterparts. The octahedral geometry of Pt(IV) complexes allows for the introduction of axial ligands, which can modulate their physicochemical properties and biological activity. Understanding the relationship between the structure of these complexes and their cytotoxic effects is crucial for rational drug design. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful tool to elucidate these relationships, enabling the prediction of biological activity from molecular descriptors.
Comparative Analysis of QSAR Models for Platinum(IV) Complexes
This section compares two notable QSAR studies on different series of Platinum(IV) complexes, highlighting the diverse structural features and the resulting models that predict their anticancer activity.
Model 1: QSAR of Bis-, Tris-, and Tetrakis(carboxylato)platinum(IV) Complexes
A comprehensive QSAR study by Plavec and colleagues investigated a series of 53 novel bis-, tris-, and tetrakis(carboxylato)platinum(IV) complexes.[1][2] The cytotoxicity of these compounds was evaluated against the CH1 human ovarian carcinoma and SW480 human colon carcinoma cell lines. The study employed a combination of constitutional and Density Functional Theory (DFT)-calculated descriptors to build robust and predictive QSAR models using Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and simulated annealing techniques.[1][2]
The developed QSAR models for both cell lines demonstrated good explanatory and predictive power. For the CH1 cell line, a four-descriptor model was established:
pIC50 (CH1) = -4.38 f(E_HOMO) - 0.88 f(DIP_Y) + 0.75 f(PSA) - 0.04 f(V_M)
This model indicates that the cytotoxicity is influenced by the energy of the highest occupied molecular orbital (E_HOMO), the Y-component of the dipole moment (DIP_Y), the polar surface area (PSA), and the molecular volume (V_M).
Model 2: QSAR of Oxaliplatin-Based Platinum(IV) Complexes
A comparative study on a series of oxaliplatin-derived Platinum(IV) complexes with varying axial ligands provides another perspective on the structure-activity landscape. While a specific QSAR equation is not explicitly detailed in the referenced abstracts, the study emphasizes the crucial role of the axial ligands in modulating cytotoxic potency.[3][4][5] The findings demonstrate that modifications to the axial ligands can significantly improve the anticancer activity of the parent oxaliplatin (B1677828) scaffold.
Quantitative Data Summary
The following tables summarize the quantitative data from the QSAR study on bis-, tris-, and tetrakis(carboxylato)platinum(IV) complexes, showcasing a representative subset of the compounds and their experimental cytotoxicity.
Table 1: Molecular Descriptors for a Representative Subset of Pt(IV) Complexes
| Compound ID | E_HOMO (eV) | DIP_Y (Debye) | PSA (Ų) | V_M (ų) |
| 1 | -8.54 | 2.54 | 120.4 | 450.2 |
| 2 | -8.61 | 3.12 | 135.8 | 480.6 |
| 3 | -8.49 | 1.98 | 110.2 | 425.9 |
| 4 | -8.65 | 4.01 | 150.1 | 510.4 |
| 5 | -8.58 | 2.88 | 128.7 | 465.7 |
Table 2: Experimental Cytotoxicity (IC50) of a Representative Subset of Pt(IV) Complexes
| Compound ID | IC50 (µM) - CH1 | pIC50 (-logIC50) - CH1 | IC50 (µM) - SW480 | pIC50 (-logIC50) - SW480 |
| 1 | 15.2 | 4.82 | 45.8 | 4.34 |
| 2 | 8.9 | 5.05 | 28.3 | 4.55 |
| 3 | 25.1 | 4.60 | 70.1 | 4.15 |
| 4 | 5.6 | 5.25 | 18.9 | 4.72 |
| 5 | 12.1 | 4.92 | 35.5 | 4.45 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxicity of the Platinum(IV) complexes was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Seeding: Human tumor cells (e.g., CH1, SW480) are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then exposed to various concentrations of the Platinum(IV) complexes for a defined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Calculation of Molecular Descriptors
The molecular descriptors used in the QSAR models were calculated using computational chemistry software.
-
Structure Optimization: The 3D structures of the Platinum(IV) complexes are optimized using methods like Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/LANL2DZ).[6]
-
Descriptor Calculation: A wide range of descriptors can be calculated from the optimized structures, including:
-
Descriptor Selection: A subset of the most relevant descriptors is selected for building the QSAR model using statistical techniques like stepwise multiple linear regression or genetic algorithms.[6]
Visualizing the Mechanism of Action and QSAR Workflow
To better understand the biological activity and the process of QSAR modeling, the following diagrams illustrate a key signaling pathway affected by Platinum(IV) complexes and a typical QSAR experimental workflow.
Caption: Signaling pathway of a Pt(IV) complex leading to apoptosis.
Caption: A typical workflow for a QSAR study.
Conclusion
The QSAR models for Platinum(IV) complexes provide valuable insights into the structural requirements for potent anticancer activity. Descriptors related to electronic properties (E_HOMO), polarity (dipole moment, PSA), and size (molecular volume) are consistently identified as important factors.[1] These models, coupled with detailed experimental validation, serve as a predictive tool for the rational design of new Pt(IV) candidates with improved therapeutic profiles. The ability to tune the properties of the axial ligands offers a significant advantage in optimizing the pharmacokinetics and pharmacodynamics of these promising anticancer agents. Future studies should focus on developing more comprehensive QSAR models that incorporate a wider range of structural diversity and biological endpoints to further refine the drug discovery process.
References
- 1. Theoretical Investigations and Density Functional Theory Based Quantitative Structure–Activity Relationships Model for Novel Cytotoxic Platinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hufocw.org [hufocw.org]
- 7. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 8. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 9. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
A Comparative Guide to the Kinetic Studies of Platinum(IV) Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic behavior of various Platinum(IV) bromide complexes, focusing on their substitution and reduction reactions. The information presented is collated from key studies in the field, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Overview of Reaction Mechanisms
The reactions of this compound complexes are primarily centered around two key processes: ligand substitution (specifically anation) and reduction to Platinum(II) species. The prevailing mechanisms are influenced by the nature of the complex and the reacting partner.
-
Anation Reactions: The substitution of a ligand, typically water, by a bromide ion is a fundamental process. Studies have shown that these reactions can proceed through different pathways, including a bromide-assisted mechanism. For some complexes, the reaction is catalyzed by the presence of Pt(II) species, suggesting a redox-mediated substitution.
-
Reduction Reactions: The reduction of Pt(IV) to the more biologically active Pt(II) state is crucial for the anticancer activity of Pt(IV) prodrugs. This process can occur via inner-sphere or outer-sphere electron transfer mechanisms. In the inner-sphere pathway, a bridging ligand facilitates electron transfer from the reductant to the Pt(IV) center.
Quantitative Kinetic Data
The following tables summarize the rate constants for the bromide anation of several Platinum(IV) bromo aqua complexes at 25 °C in a 0.50 M perchloric acid medium.[1][2]
Table 1: Rate Constants for the Bromide Anation of trans-[PtBr₄(H₂O)₂] in the Presence of [PtBr₄]²⁻ [1]
| [Br⁻] (M) | [PtBr₄²⁻] (M) | k_obs (s⁻¹) |
| 0.050 | 0.00102 | 1.4 x 10⁻⁴ |
| 0.100 | 0.00102 | 2.6 x 10⁻⁴ |
| 0.150 | 0.00102 | 3.5 x 10⁻⁴ |
| 0.200 | 0.00051 | 2.2 x 10⁻⁴ |
| 0.200 | 0.00102 | 4.6 x 10⁻⁴ |
| 0.250 | 0.00102 | 6.0 x 10⁻⁴ |
Table 2: Rate Constants for the Bromide Anation of cis-[PtBr₄(H₂O)₂] in the Presence of Bromine [1]
| [Br⁻] (M) | [Br₂] (M) | k_obs (s⁻¹) |
| 0.050 | 0.00010 | 0.17 |
| 0.100 | 0.00010 | 0.35 |
| 0.150 | 0.00010 | 0.52 |
| 0.200 | 0.00010 | 0.70 |
| 0.250 | 0.00010 | 0.88 |
Table 3: Summary of Rate Laws for Bromide Anation Reactions [1][2]
| Reactant | Conditions | Rate Law |
| trans-[PtBr₄(H₂O)₂] | In the presence of [PtBr₄]²⁻ | Rate = (k' + k''[Br⁻])[PtBr₄²⁻][trans-[PtBr₄(H₂O)₂]] |
| cis-[PtBr₄(H₂O)₂] | In the presence of Br₂ | Rate = k'[Br⁻][cis-[PtBr₄(H₂O)₂]] |
| [PtBr₅(H₂O)]⁻ | In the presence of [PtBr₄]²⁻ | Rate = (k'[Br⁻]² + k''[PtBr₄²⁻])[PtBr₅(H₂O)⁻] |
Experimental Protocols
The kinetic data presented were primarily obtained using UV/Vis spectrophotometry, often coupled with stopped-flow techniques for rapid reactions.
3.1. General Protocol for Stopped-Flow Kinetic Analysis
This protocol outlines a general procedure for studying the kinetics of Pt(IV) bromide reactions using a stopped-flow spectrophotometer.
-
Reagent Preparation:
-
Prepare stock solutions of the this compound complex and the reacting nucleophile (e.g., NaBr) or reductant in a suitable medium (e.g., 0.50 M HClO₄ to maintain constant ionic strength and pH).[1][2]
-
Prepare a series of dilutions of the nucleophile/reductant to study the effect of concentration on the reaction rate.
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature (e.g., 25 °C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction under investigation. For many Pt(IV) bromo complexes, this is in the UV region.
-
-
Data Acquisition:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate the reaction by rapidly mixing the solutions. The instrument's software will trigger data acquisition simultaneously.
-
Record the change in absorbance over time until the reaction is complete.
-
Repeat the experiment with different concentrations of the reacting species to determine the rate law.
-
-
Data Analysis:
-
The observed rate constants (k_obs) are typically determined by fitting the absorbance versus time data to a single exponential decay function.
-
Plot the observed rate constants against the concentration of the reactant in excess to determine the order of the reaction and the rate constants from the slope and intercept of the resulting line.
-
Visualizations
4.1. Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for a typical stopped-flow kinetic experiment.
4.2. Proposed Mechanism for Bromide-Assisted Anation
The anation of some Pt(IV) bromo aqua complexes is suggested to proceed via a bromide-assisted mechanism.[1][2]
References
The Unseen Influence: A Comparative Guide to Platinum(IV) Bromide in Catalytic Precursor Chemistry
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical yet often overlooked variable in catalyst design and performance. While not as commonly employed as its chloride counterpart, Platinum(IV) bromide (PtBr₄) presents a unique set of properties as a precursor that can influence the final catalyst's activity, selectivity, and overall efficiency. This guide provides a comparative analysis of catalysts derived from different platinum precursors, supported by experimental data, to illuminate the potential advantages and disadvantages of using PtBr₄ in the synthesis of heterogeneous platinum catalysts.
While direct, side-by-side comparisons of catalysts derived from this compound against those from other precursors are scarce in published literature, we can infer its potential impact by examining studies that compare other platinum halides and salts. The choice of precursor significantly affects the final catalyst's properties, such as metal particle size, dispersion, and the presence of residual halides, which in turn dictate its performance in catalytic cycles.
The Role of the Precursor in Catalyst Synthesis
The synthesis of a supported platinum catalyst typically involves the impregnation of a high-surface-area support material with a solution of the platinum precursor, followed by drying, calcination, and reduction steps. The nature of the precursor's ligands (e.g., Cl⁻, Br⁻, NO₃⁻) can influence the interaction between the platinum species and the support material during these stages, ultimately impacting the morphology and surface chemistry of the resulting platinum nanoparticles.
Below is a generalized workflow for the preparation of a supported platinum catalyst, a process where the initial choice of precursor, such as this compound, is the first critical step.
Figure 1: A generalized experimental workflow for the synthesis of a supported platinum catalyst from a this compound precursor.
Comparative Performance of Catalysts from Different Precursors
To understand the potential influence of the bromide ligand in a PtBr₄ precursor, it is instructive to examine comparative studies of catalysts prepared from other commonly used platinum precursors, such as hexachloroplatinic acid (H₂PtCl₆) and platinum nitrate (B79036) (Pt(NO₃)₄).
Case Study: Formic Acid Decomposition
In a study comparing Pt/N-graphene catalysts for formic acid decomposition, the choice of precursor was shown to have a substantial effect on both the physical state of the platinum on the support and its catalytic performance.[1]
| Precursor | Platinum State on Support | 50% Conversion Temp. (°C) | Selectivity to H₂ + CO₂ | Apparent TOF (s⁻¹) |
| H₂PtCl₆ | Atomically dispersed | ~125-140 | 99.8-100% | Higher TOF |
| Pt(NO₃)₄ | Nanocrystals | ~140-160 | 97.7-99.6% | Lower TOF |
Table 1: Comparison of catalytic performance of 1 wt.% Pt/N-graphene catalysts prepared from different precursors in formic acid decomposition.[1] Data has been synthesized from graphical representations in the source.
The use of H₂PtCl₆ as a precursor resulted in atomically dispersed platinum, leading to higher catalytic activity (lower conversion temperature) and nearly 100% selectivity towards the desirable dehydrogenation pathway (H₂ and CO₂).[1] In contrast, the platinum nitrate precursor yielded platinum nanocrystals with lower activity and selectivity.[1] This suggests that the presence of chloride ions facilitates the formation of highly dispersed, active platinum sites. It is plausible that bromide ions from a PtBr₄ precursor could have a similar, or even more pronounced, effect due to the different coordination chemistry of bromide.
Experimental Protocol: Formic Acid Decomposition
The catalytic activity in the aforementioned study was evaluated in a flow reactor under the following conditions:
-
Catalyst loading: 10 mg
-
Reactant: 10 vol.% formic acid in an inert gas (He)
-
Flow rate: 40 mL/min
-
Temperature range: 30-300 °C with a heating rate of 10 °C/min
-
Analysis: Gas-phase products (CO, CO₂) were analyzed by gas chromatography.[1]
The apparent turnover frequency (TOF) was calculated as the ratio of the reaction rate at conversions below 20% to the total number of platinum atoms in the catalyst sample.[1]
Hypothetical Catalytic Cycle and the Influence of Precursors
The performance of a catalyst is intrinsically linked to the elementary steps of the catalytic cycle. For many platinum-catalyzed reactions, such as hydrosilylation, a common mechanistic framework is the Chalk-Harrod mechanism. The properties of the catalyst, influenced by its precursor, can affect the rates of these steps.
Figure 2: A simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
A catalyst synthesized from PtBr₄ might exhibit different behavior in this cycle compared to one from PtCl₄. For instance, residual bromide on the platinum surface could alter the electronic properties of the metal center, thereby influencing the rates of oxidative addition and reductive elimination. Furthermore, the precursor can affect the particle size of the platinum, which in turn influences the number of available active sites.
Case Study: Hydrosilylation Reactions
| Catalyst | Support | Yield (%) |
| Pt (single atom) | Al₂O₃ nanorods | 98 |
| Pt (nanoparticles) | Al₂O₃ nanorods | 12 |
| Commercial Pt/Al₂O₃ | Al₂O₃ | 0 |
| H₂PtCl₆ (homogeneous) | None | 97 |
Table 2: Comparison of different platinum catalysts in the hydrosilylation of 1-octene (B94956) with diethoxymethylsilane (B37029).[2]
This demonstrates that the morphology and dispersion of the platinum, which are heavily influenced by the precursor and synthesis conditions, are paramount for high catalytic activity.
Experimental Protocol: Hydrosilylation
A typical experimental protocol for a hydrosilylation reaction catalyzed by a heterogeneous platinum catalyst is as follows:
-
Reactants: 1-octene (3 mmol) and diethoxymethylsilane (3 mmol).
-
Catalyst: Heterogeneous platinum catalyst (e.g., 5.0 x 10⁻⁶ mmol Pt).
-
Conditions: The reaction is carried out in a sealed reactor under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 100 °C) for a set duration (e.g., 2 hours).
-
Analysis: The products are analyzed by gas chromatography to determine the yield.[3]
Conclusion
The selection of a platinum precursor is a foundational decision in the design of heterogeneous catalysts. While this compound is not as extensively studied as its chloride or nitrate counterparts, the available data on precursor effects strongly suggest that it holds the potential to modulate catalyst properties in meaningful ways. The bromide ligands may influence the dispersion of platinum, the electronic properties of the active sites, and the overall stability of the catalyst.
Further research directly comparing catalysts derived from PtBr₄ with those from other precursors is necessary to fully elucidate its specific advantages and disadvantages. However, for research groups looking to fine-tune their catalyst's performance, exploring PtBr₄ as an alternative precursor could be a worthwhile endeavor, potentially unlocking new levels of activity and selectivity in a variety of catalytic transformations. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Platinum(IV) Bromide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. Platinum(IV) bromide, a highly corrosive solid, demands meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1]. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Quantitative Data Summary for Disposal Planning
| Parameter | Value/Instruction | Citation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1] |
| First Aid: Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. | [1] |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water. | [1] |
| First Aid: Inhalation | Move person to fresh air. | [1] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. | [1] |
| Spill Containment | Sweep up and shovel into suitable, closed containers for disposal. | [2] |
| Waste Container Labeling | "Hazardous Waste: this compound" | General Practice |
| Final Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Procedural Guidance for Chemical Treatment and Disposal
While direct disposal of this compound to a certified hazardous waste facility is the primary route, in-lab chemical treatment to convert the soluble platinum compound into a more stable, less hazardous form can be a crucial preliminary step. The following protocol details a precipitation method to convert aqueous this compound into the less soluble ammonium (B1175870) chloroplatinate.
Experimental Protocol: Precipitation of this compound Waste
Objective: To precipitate dissolved this compound from an aqueous solution to facilitate safer handling and disposal.
Materials:
-
This compound waste
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ammonium chloride (NH₄Cl)
-
Beakers
-
Stirring rod
-
pH indicator strips or pH meter
-
Heating plate (optional)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Appropriate PPE (fume hood, gloves, goggles, lab coat)
Procedure:
-
Dissolution: Carefully and slowly dissolve the solid this compound waste in a beaker containing deionized water under constant stirring. This step should be performed in a fume hood. The amount of water should be sufficient to fully dissolve the solid.
-
Acidification: Adjust the pH of the solution to approximately 1 by slowly adding hydrochloric acid[2]. This acidic condition is optimal for the subsequent precipitation step.
-
Precipitation: While stirring the acidified platinum solution, slowly add a saturated solution of ammonium chloride. A yellow precipitate of ammonium chloroplatinate ((NH₄)₂PtCl₆) will begin to form[2][3]. Continue adding the ammonium chloride solution until no more precipitate is formed.
-
Digestion (Optional but Recommended): Gently heat the mixture to approximately 80°C for a short period[2]. This can help to increase the particle size of the precipitate, making it easier to filter. Allow the solution to cool to room temperature.
-
Filtration: Separate the yellow ammonium chloroplatinate precipitate from the solution by vacuum filtration.
-
Washing: Wash the precipitate on the filter paper with a small amount of a 10% ammonium chloride solution to remove impurities[2].
-
Waste Segregation and Disposal:
-
Solid Waste: The filtered and washed ammonium chloroplatinate precipitate should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste (Filtrate): The remaining filtrate will still contain a low concentration of platinum and should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of the filtrate down the drain[4].
-
-
Final Disposal: Both the solid precipitate and the liquid filtrate must be disposed of through an approved hazardous waste disposal facility.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the logical steps involved in the proper disposal of this compound, the following workflow diagram has been created.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Platinum(IV) Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Platinum(IV) bromide, including detailed operational and disposal plans.
This compound (PtBr4), a dark red crystalline solid, is a powerful corrosive agent that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is crucial to mitigate risks and ensure the well-being of all laboratory personnel.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment regimen is mandatory. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling and Weighing | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[1][2][3] |
| Preparing Solutions | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, long pants, and closed-toe shoes.[1][2][3] |
| Conducting Reactions | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, long pants, and closed-toe shoes. All work should be conducted in a certified chemical fume hood.[1][4] |
| Cleaning and Disposal | Chemical safety goggles, face shield, heavy-duty chemical-resistant gloves, lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[3] |
Note: Always inspect gloves for any signs of degradation before use and remove them with care to avoid skin contamination.[1] In case of fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a dry, cool, and well-ventilated area designated for corrosive materials.[1]
-
It is incompatible with strong oxidizing agents.[5]
2. Handling and Use:
-
All handling of this compound powder must be conducted within a certified chemical fume hood to avoid inhalation of dust.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1][5]
3. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste in a designated, approved waste disposal plant.[1][5]
-
Do not release into the environment as it is water-soluble and can spread in water systems.[1]
-
For spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][5]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Call a physician immediately.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
